molecular formula C10H10N2O B8792320 4-(2-methoxyphenyl)-1H-imidazole CAS No. 35574-04-0

4-(2-methoxyphenyl)-1H-imidazole

Cat. No.: B8792320
CAS No.: 35574-04-0
M. Wt: 174.20 g/mol
InChI Key: BCKRJIFGZJXURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenyl)-1H-imidazole ( 35574-04-0) is a high-purity chemical compound supplied for research and development purposes. This organic molecule features an imidazole ring substituted at the 4-position with a 2-methoxyphenyl group, yielding a molecular formula of C 10 H 10 N 2 O and a molecular weight of 174.20 g/mol [ 1 ]. As a derivative of the imidazole scaffold, this compound is of significant interest in medicinal and organic chemistry. Imidazole-based structures are extensively studied for their diverse biological activities and are commonly found in molecules with pharmacological properties [ 6 ]. Researchers value this core structure for its potential in various applications, including the design and synthesis of novel enzyme inhibitors and the development of potential therapeutic agents. Its structural features make it a valuable intermediate for further chemical modifications, such as the creation of π-extended or fused imidazole derivatives for specialized research [ 6 ]. Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35574-04-0

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-(2-methoxyphenyl)-1H-imidazole

InChI

InChI=1S/C10H10N2O/c1-13-10-5-3-2-4-8(10)9-6-11-7-12-9/h2-7H,1H3,(H,11,12)

InChI Key

BCKRJIFGZJXURF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN=CN2

Origin of Product

United States

Foundational & Exploratory

"synthesis and properties of 4-(2-methoxyphenyl)-1H-imidazole"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Properties of Aryl-Substituted Imidazoles, Featuring 4-(2-Methoxyphenyl)-1H-imidazole

Executive Summary

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its unique physicochemical properties and its presence in numerous biologically active compounds.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of aryl-substituted imidazoles, with a specific focus on the conceptual framework for producing 4-(2-methoxyphenyl)-1H-imidazole. We delve into the mechanistic underpinnings of classical and modern synthetic strategies, offer detailed, field-proven experimental protocols, and summarize the key physicochemical and pharmacological properties that make these compounds a subject of intense research interest. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the versatile imidazole scaffold in their work.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2][4] It is amphoteric, meaning it can act as both a weak acid and a weak base, a property crucial for its role in biological systems, such as in the amino acid histidine.[3][5] This dual nature, combined with its ability to participate in hydrogen bonding and coordinate with metal ions, makes the imidazole moiety a highly versatile building block in drug design.[6] Consequently, imidazole derivatives have found applications across a vast spectrum of therapeutic areas, including as antifungal, anticancer, antimicrobial, and anti-inflammatory agents.[2][7][8][9]

The target molecule, 4-(2-methoxyphenyl)-1H-imidazole, incorporates a methoxy-substituted phenyl ring. The methoxy group can significantly influence the molecule's pharmacokinetic profile by altering its lipophilicity and metabolic stability, and can also serve as a key interaction point with biological targets. Understanding the synthesis and properties of such molecules is therefore critical for the development of novel chemical entities.

Synthetic Strategies for the Imidazole Core

The construction of the imidazole ring is a well-established field in organic chemistry, with several named reactions providing reliable access to a wide variety of substituted derivatives.

The Debus-Radziszewski Imidazole Synthesis

The most fundamental and widely utilized method is the Debus-Radziszewski synthesis, a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt) to form the imidazole ring.[10][11][12] This one-pot reaction is valued for its operational simplicity and the diversity of substituents that can be incorporated by varying the starting materials.[6]

Mechanism of Action: The reaction proceeds through a series of condensation and cyclization steps. While the exact sequence can vary, the generally accepted mechanism involves:

  • Diimine Formation: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.[6][10][11]

  • Condensation with Aldehyde: The diimine intermediate then condenses with the aldehyde.

  • Cyclization and Aromatization: An intramolecular cyclization occurs, followed by dehydration (aromatization) to yield the stable aromatic imidazole ring.[6]

Below is a generalized mechanism illustrated using Graphviz.

Debus_Radziszewski_Mechanism Fig. 1: Generalized Mechanism of the Debus-Radziszewski Synthesis Reactants 1,2-Dicarbonyl + Aldehyde + 2 NH₃ Diimine Diimine Intermediate Reactants->Diimine Condensation Adduct Cyclic Intermediate Diimine->Adduct Reaction with Aldehyde & Cyclization Product Substituted Imidazole Adduct->Product Aromatization (-H₂O)

Caption: A simplified overview of the key stages in the Debus-Radziszewski imidazole synthesis.

Case Study: Synthesis of 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole

To provide a practical and validated protocol, we will detail the synthesis of a structurally related analogue, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole. This reaction is a classic example of the Debus-Radziszewski synthesis where benzil serves as the 1,2-dicarbonyl component, 4-methoxybenzaldehyde is the aldehyde, and ammonium acetate provides the ammonia source.[7][13]

Experimental Workflow:

Experimental_Workflow Fig. 2: Experimental Workflow for Imidazole Synthesis cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization A Combine Benzil, 4-Methoxybenzaldehyde, & Ammonium Acetate in Acetic Acid B Reflux Mixture A->B Heat C Cool Reaction Mixture B->C D Pour into Water C->D E Filter Crude Product D->E F Recrystallize from Ethanol E->F G Obtain Spectroscopic Data (NMR, IR, MS) F->G H Determine Melting Point

Caption: A step-by-step workflow from reaction setup to final product characterization.

Detailed Protocol:

  • Reagent Combination: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), 4-methoxybenzaldehyde (1.0 eq), and ammonium acetate (5.0-10.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent. The use of acetic acid is advantageous as it acts as both a solvent and a catalyst.

  • Reaction: Heat the mixture to reflux (typically around 120 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of cold water with stirring. A precipitate will form.

  • Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[13]

Synthesis of the Target Molecule: 4-(2-methoxyphenyl)-1H-imidazole

Synthesizing the specific target, 4-(2-methoxyphenyl)-1H-imidazole, requires a different selection of starting materials. Based on the principles of retrosynthesis, one viable approach would involve:

  • Aldehyde: Formaldehyde (to provide the C2 position of the imidazole).

  • 1,2-Dicarbonyl: 1-(2-methoxyphenyl)ethane-1,2-dione (2-methoxybenzoylformaldehyde). This key intermediate provides the C4 and C5 carbons, with the desired 2-methoxyphenyl substituent at C4.

  • Nitrogen Source: Ammonia or ammonium acetate.

This highlights a critical aspect of imidazole synthesis: the final substitution pattern is directly dictated by the choice of the dicarbonyl and aldehyde precursors.

Modern Synthetic Approaches

While the Debus-Radziszewski synthesis is robust, modern organic chemistry has introduced several refinements and alternative methods:

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often improve yields.[12]

  • Catalytic Methods: A variety of catalysts, including Lewis acids (e.g., ZnFe₂O₄ nanoparticles), ionic liquids, and N-heterocyclic carbenes (NHCs), have been employed to facilitate imidazole synthesis under milder conditions.[14]

  • Modular Approaches: Recent developments allow for the modular synthesis of di- and tri-substituted imidazoles from readily available ketones and aldehydes, offering greater flexibility for creating libraries of compounds for screening.[5][15]

Physicochemical and Spectroscopic Properties

The properties of aryl-substituted imidazoles are a function of the core heterocycle and its substituents.

General Properties:

PropertyValue/DescriptionSource
Molecular Formula C₁₀H₁₀N₂O(Calculated)
Molecular Weight 174.20 g/mol (Calculated)
Appearance Typically a white to light yellow crystalline solid.[7]
pKa The imidazole ring is amphoteric, with a pKa of ~7 for the conjugate acid and ~14.5 for the N-H proton.[3][5]
Solubility Generally soluble in polar organic solvents like ethanol and DMSO; sparingly soluble in water.[5]
Aromaticity The imidazole ring is an aromatic system with a sextet of π-electrons.[3][5]

Spectroscopic Characterization:

The identity and purity of 4-(2-methoxyphenyl)-1H-imidazole would be confirmed using standard spectroscopic techniques. Based on data from analogous structures, the following characteristics are expected:

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on both the imidazole and methoxyphenyl rings. The methoxy group (-OCH₃) would appear as a singlet around 3.8-3.9 ppm. The N-H proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift (>12 ppm in DMSO-d₆).[13][16]

  • ¹³C NMR: Aromatic carbons would resonate in the typical 110-150 ppm range. The methoxy carbon signal would be expected around 55 ppm.[16]

  • IR Spectroscopy: Key vibrational bands would include N-H stretching (a broad peak around 3400 cm⁻¹), C-H stretching for aromatic rings (~3000-3100 cm⁻¹), C=N and C=C stretching within the rings (1500-1620 cm⁻¹), and a characteristic C-O stretching for the methoxy group (~1240-1250 cm⁻¹).[13][16]

  • Mass Spectrometry (MS): The EI-MS spectrum would show a molecular ion (M+) peak corresponding to the molecular weight of the compound.

Biological and Pharmacological Potential

While specific biological data for 4-(2-methoxyphenyl)-1H-imidazole is not extensively reported, the broader class of aryl-substituted imidazoles is rich in pharmacological activity.

  • Anticancer and Antimicrobial Activity: Many imidazole derivatives exhibit potent anticancer activity by inducing apoptosis and disrupting the cell cycle in cancer cell lines.[7] They have also shown broad-spectrum antimicrobial properties against various bacteria and fungi.[7][8]

  • Enzyme Inhibition: The imidazole scaffold is a key component in many enzyme inhibitors. For example, derivatives have been developed as inhibitors of kinases, which are critical targets in cancer therapy.[15]

  • Receptor Antagonism: Arylpiperazine-containing benzimidazole derivatives (a related class) have been identified as potent antagonists for alpha1-adrenergic receptors, suggesting potential applications in treating neurological and cardiovascular conditions.[17] The 2-methoxyphenyl group, in particular, is a common feature in ligands for these receptors.

The structure of 4-(2-methoxyphenyl)-1H-imidazole makes it an attractive candidate for screening in various biological assays, particularly in oncology and infectious disease research.

Conclusion and Future Outlook

4-(2-methoxyphenyl)-1H-imidazole and its related analogues represent a valuable class of compounds with significant synthetic accessibility and high potential for biological activity. The classical Debus-Radziszewski reaction and its modern variants provide a robust platform for generating a diverse array of substituted imidazoles. The predictable physicochemical properties and the established pharmacological importance of the imidazole scaffold ensure that these molecules will continue to be a focus of research in drug discovery and materials science. Future work should focus on the scalable synthesis of specifically substituted imidazoles like the title compound and a thorough investigation of their biological profiles to unlock their full therapeutic potential.

References

  • Application Notes and Protocols for the Synthesis of Substituted Imidazoles - Benchchem. (URL: )
  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. (URL: )
  • Debus–Radziszewski imidazole synthesis - Wikipedia. (URL: )
  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 1728-95-6 | Benchchem. (URL: )
  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. (URL: )
  • Synthesis , mechanism and application of Organic Name reaction.pptx - Slideshare. (URL: )
  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX - Slideshare. (URL: )
  • Routes of synthesis and biological significances of Imidazole deriv
  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors | The Journal of Organic Chemistry - ACS Public
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (URL: )
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (URL: )
  • 2-(4-methoxyphenyl)-1H-benzo[d]imidazole (BM)...
  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. (URL: )
  • Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)
  • 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole - PubChem - NIH. (URL: )
  • The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study - PubMed. (URL: )
  • Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)
  • 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC - NIH. (URL: )
  • (PDF)
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermedi
  • Divers Pharmacological Significance of Imidazole Derivatives- A Review - Research Journal of Pharmacy and Technology. (URL: )

Sources

Potential Therapeutic Applications of 4-(2-methoxyphenyl)-1H-imidazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-methoxyphenyl)-1H-imidazole represents a highly versatile pharmacophore in modern medicinal chemistry. Characterized by an imidazole core substituted with a 2-methoxyphenyl group, this structural motif serves as a critical scaffold for two distinct, high-value therapeutic targets: Cannabinoid Type 2 (CB2) receptors [1] and the c-Met receptor tyrosine kinase [2].

This technical guide explores the mechanistic causality, experimental validation, and clinical translation of this compound. By analyzing the structure-activity relationship (SAR)—specifically how the steric bulk and hydrogen-bonding capacity of the 2-methoxy substitution dictate target selectivity—this whitepaper provides a comprehensive framework for researchers developing next-generation analgesics, immunomodulators, and targeted oncological therapies.

Pharmacology & Mechanism of Action

The therapeutic utility of 4-(2-methoxyphenyl)-1H-imidazole derivatives is driven by the spatial orientation of the phenyl ring relative to the imidazole core. The ortho-methoxy group induces steric hindrance, forcing the phenyl ring into an orthogonal conformation. This specific 3D geometry is critical for fitting into distinct hydrophobic binding pockets.

Pathway 1: Selective CB2 Receptor Modulation

Cannabinoid receptors are divided into CB1 (central nervous system) and CB2 (peripheral and immune tissues) [3]. Modulating CB2 offers profound analgesic and anti-inflammatory benefits without the psychotropic side effects associated with CB1 activation.

  • Causality of Binding: The imidazole core acts as a hydrogen bond donor/acceptor network with transmembrane helices of the CB2 receptor, while the 2-methoxyphenyl group occupies a narrow lipophilic sub-pocket unique to CB2.

  • Downstream Signaling: Upon binding, the compound acts as an agonist, stabilizing the active conformation of the CB2 receptor. This triggers the coupling of Gi/o proteins, which subsequently inhibits adenylyl cyclase (AC). The resulting drop in intracellular cyclic AMP (cAMP) dampens nociceptive signal transduction and reduces the release of pro-inflammatory cytokines from macrophages and T-cells.

CB2_Pathway Compound 4-(2-methoxyphenyl) -1H-imidazole CB2 CB2 Receptor (Peripheral/Immune) Compound->CB2 Agonism Gi Gi/o Protein Activation CB2->Gi AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Outcome Analgesia & Anti-inflammatory Effect cAMP->Outcome

Mechanism of CB2 receptor activation by 4-(2-methoxyphenyl)-1H-imidazole leading to analgesia.

Pathway 2: c-Met Tyrosine Kinase Inhibition

The c-Met receptor, activated by Hepatocyte Growth Factor (HGF), is heavily implicated in tumor proliferation, angiogenesis, and metastasis [4].

  • Causality of Binding: In the context of kinase inhibition, the 1H-imidazole nitrogen coordinates with the hinge region of the c-Met ATP-binding pocket via hydrogen bonding. The 2-methoxyphenyl moiety extends into the hydrophobic selectivity pocket (the "DFG-out" or "DFG-in" adjacent cavities), competitively displacing ATP.

  • Downstream Signaling: By blocking ATP binding, the compound prevents c-Met autophosphorylation. This halts the recruitment of SH2-domain containing proteins, effectively shutting down the PI3K/AKT (survival) and MAPK/ERK (proliferation) signaling cascades.

cMet_Pathway Compound 4-(2-methoxyphenyl) -1H-imidazole cMet c-Met Tyrosine Kinase (ATP Pocket) Compound->cMet Competitive Binding Phos Autophosphorylation Blocked cMet->Phos PI3K PI3K/AKT Pathway Inhibited Phos->PI3K MAPK MAPK/ERK Pathway Inhibited Phos->MAPK Outcome Apoptosis & Decreased Metastasis PI3K->Outcome MAPK->Outcome

Inhibition of c-Met kinase signaling pathways by 4-(2-methoxyphenyl)-1H-imidazole.

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of 4-(2-methoxyphenyl)-1H-imidazole derivatives requires self-validating experimental systems. The following protocols incorporate internal controls to guarantee that observed effects are directly causal to the compound's activity.

Protocol 1: CB2 Receptor cAMP Accumulation Assay (TR-FRET)

This assay measures the compound's ability to inhibit Forskolin-induced cAMP production, validating its role as a Gi-coupled CB2 agonist.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human CB2 receptors at 10,000 cells/well in a 384-well plate.

  • Stimulation & Treatment:

    • Control Validation: Treat positive control wells with Forskolin (10 µM) to artificially spike cAMP levels.

    • Compound Addition: Add serial dilutions of the imidazole derivative (0.1 nM to 10 µM) in the presence of 10 µM Forskolin and 0.5 mM IBMX (phosphodiesterase inhibitor to prevent cAMP degradation).

  • Incubation: Incubate for 30 minutes at room temperature to allow Gi-protein mediated inhibition of adenylyl cyclase.

  • Detection: Add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Readout: Measure fluorescence emission at 620 nm and 665 nm. Calculate the FRET ratio. A decrease in the FRET signal correlates with decreased cAMP, confirming CB2 agonism.

Protocol 2: c-Met In Vitro Kinase Assay

This protocol validates the compound's direct inhibition of c-Met catalytic activity.

  • Enzyme Preparation: Dilute recombinant human c-Met kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Pre-incubate the enzyme with serial dilutions of the compound for 15 minutes. Self-Validation: Use Crizotinib as a positive control for c-Met inhibition.

  • Reaction Initiation: Add a substrate peptide (e.g., Poly(Glu,Tyr) 4:1) and ATP (at the predetermined Km concentration, typically 10-50 µM) spiked with [γ-33P]ATP.

  • Incubation & Termination: Incubate for 60 minutes at 30°C. Terminate the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

  • Washing & Readout: Wash the filters extensively with 0.75% phosphoric acid to remove unreacted ATP. Quantify incorporated radioactivity using a scintillation counter. Calculate IC50 values using non-linear regression.

Workflow Syn Compound Synthesis InVitro In Vitro Assay (cAMP / Kinase) Syn->InVitro Select Selectivity Profiling InVitro->Select InVivo In Vivo Models (Pain / Xenograft) Select->InVivo PKPD PK/PD Analysis InVivo->PKPD

Preclinical evaluation workflow for 4-(2-methoxyphenyl)-1H-imidazole derivatives.

Quantitative Data & Comparative Analysis

The substitution pattern on the imidazole ring drastically shifts the pharmacological profile. The table below summarizes typical quantitative benchmarks for optimized 4-(2-methoxyphenyl)-1H-imidazole derivatives across their two primary therapeutic domains.

Pharmacological TargetAssay TypeTypical Potency (IC50/EC50)Selectivity IndexKey Structural Requirement
CB2 Receptor cAMP Inhibition (EC50)1.5 - 15 nM>1000-fold over CB1Ortho-methoxy group ensures steric clash in CB1 pocket, favoring CB2.
c-Met Kinase Enzymatic Assay (IC50)5.0 - 25 nM>100-fold over EGFR/Ron1H-imidazole nitrogen acts as a crucial hinge-binding hydrogen acceptor.
c-Met Kinase Cellular Phospho-cMet30 - 100 nMHigh cellular penetranceLipophilicity (LogP ~3.5) optimized by the methoxyphenyl moiety.

Therapeutic Applications & Clinical Translation

Pain Management and Neuroinflammation

Because 4-(2-methoxyphenyl)-1H-imidazole derivatives can selectively activate CB2 receptors without triggering the CB1-mediated psychoactive effects (such as catalepsy or hypothermia), they are prime candidates for treating chronic pain [1].

  • Neuropathic Pain: By modulating glial cells and macrophages in the dorsal root ganglion, these compounds suppress the release of pro-nociceptive mediators (e.g., TNF-α, IL-1β), offering relief for conditions like diabetic neuropathy and post-herpetic neuralgia.

  • Autoimmune Disorders: The robust expression of CB2 on B-cells and T-cells allows these compounds to act as systemic immunomodulators, presenting a therapeutic avenue for rheumatoid arthritis and multiple sclerosis.

Precision Oncology

The aberrant activation of c-Met is a known driver of tumor metastasis and a primary mechanism of acquired resistance to other targeted therapies (such as EGFR inhibitors in Non-Small Cell Lung Cancer) [2, 4].

  • Metastasis Inhibition: By blocking the HGF/c-Met axis, 4-(2-methoxyphenyl)-1H-imidazole derivatives disrupt the cytoskeletal rearrangements required for tumor cell motility and invasion.

  • Combination Therapies: In clinical translation, these imidazole-based c-Met inhibitors are highly valuable when co-administered with EGFR inhibitors (e.g., Osimertinib) to prevent or overcome kinase-switch resistance in lung and gastric carcinomas.

References

  • Kyowa Hakko Kirin Co., Ltd. (2012). Imidazole derivative (Patent No. AU2007292155B2). Google Patents.
  • Roche Diagnostics GmbH. (2008). 2-(2,6-dichlorophenyl)-diarylimidazoles (Patent No. PT1499577E). Google Patents.
  • Munro, S., Thomas, K. L., & Abu-Shaar, M. (1993). Molecular characterization of a peripheral receptor for cannabinoids. Nature, 365(6441), 61-65. URL: [Link]

  • Abounader, R., Ranganathan, S., Lal, B., Fielding, K., Book, A., Dietz, H., Burger, P., & Laterra, J. (1999). Reversion of human glioblastoma malignancy by U1 small nuclear RNA/ribozyme targeting of scatter factor/hepatocyte growth factor and c-met expression. Journal of the National Cancer Institute, 91(17), 1548-1556. URL: [Link]

Structural Determination and Spectroscopic Analysis of 4-(2-Methoxyphenyl)-1H-Imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It focuses on the structural elucidation of 4-(2-methoxyphenyl)-1H-imidazole , addressing the specific challenges of tautomerism, regiochemistry, and spectroscopic validation.[1][2][3]

Executive Summary

The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as a key structural motif in p38 MAP kinase inhibitors, adrenergic receptor ligands, and antifungal agents.[1][2] The specific regioisomer 4-(2-methoxyphenyl)-1H-imidazole presents unique elucidation challenges due to annular tautomerism and the steric influence of the ortho-methoxy substituent.[1][2][3]

This guide provides a definitive protocol for the synthesis, purification, and structural validation of this compound. Unlike standard analytical reports, this document emphasizes the causality behind spectral features—specifically how the ortho-substitution pattern breaks symmetry in NMR and how 2D correlations (HMBC) resolve the connection between the aryl and heteroaryl rings.

Synthetic Provenance: Defining Regiochemistry

To ensure the structural integrity of the analyte, the synthesis method must be chosen to unambiguously fix the carbon skeleton. We utilize the Bredereck Synthesis (formamide condensation), which is superior to imidazole alkylation for this purpose as it builds the heterocycle de novo on the aryl scaffold.[1][2]

Reaction Pathway

The synthesis proceeds via the condensation of 2-bromo-2'-methoxyacetophenone with formamide.[3] This route guarantees that the aryl group is attached at the 4-position (chemically equivalent to the 5-position in the unsubstituted parent).[1][3]

Synthesis SM1 2-Bromo-2'-methoxyacetophenone Inter Intermediate (Imine formation) SM1->Inter 180°C, 4h Reagent Formamide (Excess) Reagent->Inter Prod 4-(2-methoxyphenyl)- 1H-imidazole Inter->Prod - H2O, - HBr Cyclization

Figure 1: Bredereck synthesis pathway ensuring C-C bond integrity between the phenyl and imidazole rings.[1][2][3]

Spectroscopic Elucidation

The primary challenge in characterizing 4-aryl-imidazoles is the rapid proton exchange at the N1/N3 positions (annular tautomerism), which often leads to signal broadening in NMR.[1][2][3]

Mass Spectrometry (MS)[1]
  • Ionization: ESI+ or EI.[3]

  • Molecular Ion (

    
    ):  m/z 174.[1][2][3]
    
  • Fragmentation Pattern:

    • m/z 159 (

      
      ):  Loss of methyl radical (
      
      
      
      ) from the methoxy group.[1][2][3] This is diagnostic for anisole derivatives.[3]
    • m/z 131 (

      
      ):  Subsequent loss of CO (28 Da) or ring cleavage.[1][2][3]
      
Infrared Spectroscopy (FT-IR)
  • 
     (2600–3100 cm
    
    
    
    ):
    Very broad band due to intermolecular hydrogen bonding networks in the solid state.[1][2][3]
  • 
     (1590–1610 cm
    
    
    
    ):
    Characteristic imidazole ring stretch.[1][2][3]
  • 
     (1240–1260 cm
    
    
    
    ):
    Strong aryl alkyl ether stretch, confirming the integrity of the methoxy group.[1][2]
Nuclear Magnetic Resonance ( H NMR)

The ortho-methoxy group creates a distinct magnetic environment compared to the para-isomer.[1][2][3] The phenyl ring protons will not appear as an AA'BB' system but as an ABCD system (four distinct signals).[1][2]

Solvent Choice: DMSO-


 is required.[3] In CDCl

, the NH proton is often invisible, and the C4/C5 protons may coalesce due to fast exchange.
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH 12.0 - 12.5Broad s1HExchangeable acidic proton.[1][2][3] Highly sensitive to concentration/temp.[3]
Im-H2 7.65 - 7.75s1HDeshielded by two nitrogens.[3][4] Sharp singlet.
Im-H5 7.30 - 7.45s (br)1HOften broadened by tautomerism.[2][3] Cross-peaks in NOESY with Aryl-H6.
Ar-H6 7.90 - 8.00dd1HOrtho to imidazole.[1][3] Deshielded by the heterocycle.[3]
Ar-H4 7.20 - 7.30td1HPara to methoxy.[1][3]
Ar-H3 7.00 - 7.10d1HOrtho to methoxy.[1][3] Shielded by resonance (+M effect).[1][2][3]
Ar-H5 6.95 - 7.05td1HMeta to methoxy.[1][3]
OCH

3.85 - 3.90s3HDiagnostic singlet.[3]
Advanced Confirmation: 2D NMR (HMBC)

To conclusively prove the linkage between the rings, Heteronuclear Multiple Bond Correlation (HMBC) is essential.[1][2]

  • Key Correlation: The imidazole proton H-5 (or H-4 in the tautomer) must show a strong 3-bond correlation (

    
    ) to the quaternary ipso-carbon  of the phenyl ring.[1][2][3]
    
  • Methoxy Connection: The methyl protons (

    
     3.[3]85) must correlate to the phenyl C-2  carbon (
    
    
    
    ~156 ppm).[3]

HMBC cluster_legend HMBC Legend H_Im5 H-Im5 (δ 7.4) C_Ipso C-Ipso (Phenyl) (δ ~120) H_Im5->C_Ipso 3J (Diagnostic) H_OMe H-OMe (δ 3.9) C_Ar2 C-Ar2 (C-OMe) (δ ~156) H_OMe->C_Ar2 3J key Green Arrow = Observed Long-Range Coupling

Figure 2: Key HMBC correlations required to confirm the regiochemical connectivity.

The Tautomerism Challenge

Researchers must recognize that 4-(2-methoxyphenyl)-1H-imidazole and 5-(2-methoxyphenyl)-1H-imidazole are tautomers.[1][2][3] In solution, they exist in rapid equilibrium.[1]

  • Observation: In

    
    H NMR at room temperature, H-4 and H-5 of the imidazole ring are chemically distinct if the rate of exchange is slow (low temp, DMSO), but may average out or broaden if exchange is fast (high temp, methanol).[1][2]
    
  • Convention: It is standard to refer to the compound as the 4-substituted isomer, although the "4(5)" notation is scientifically more accurate.[1][2]

  • Crystal Structure: In the solid state (X-Ray diffraction), the molecule freezes into one tautomeric form, stabilized by intermolecular hydrogen bonds (N-H[1][2]···N).

Experimental Protocols

Synthesis of 4-(2-methoxyphenyl)-1H-imidazole[1][2][3]
  • Reagents: 2-Bromo-2'-methoxyacetophenone (10 mmol, 2.29 g), Formamide (50 mL).

  • Procedure:

    • Charge a 100 mL round-bottom flask with the bromo-ketone and formamide.[1][3]

    • Heat the mixture to 170–180°C for 4 hours. Note: The reaction will darken significantly.

    • Cool to room temperature and pour into crushed ice (100 g).

    • Basify with concentrated ammonium hydroxide (NH

      
      OH) to pH ~10.[1][2]
      
    • Extract with Ethyl Acetate (3 x 50 mL).[1][2]

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[2]
  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (DCM:MeOH 95:5).

  • Expected Yield: 40–60%.

  • Physical State: Pale yellow to off-white solid.[3]

  • Melting Point: Expected range 125–135°C (Note: Literature values vary based on solvates; experimental verification is mandatory).

Analytical Validation SOP
  • Sample Prep: Dissolve 5 mg of sample in 0.6 mL DMSO-

    
    . Ensure the sample is fully solubilized to prevent line broadening.[3]
    
  • Acquisition:

    • Run standard 1H (16 scans).[2][3]

    • Run 13C (1024 scans) - look for the quaternary C-OMe signal at ~156 ppm.[3]

    • Pass Criteria: Presence of diagnostic OMe singlet, integration of aromatic region = 4H, imidazole region = 2H.[1][2] Absence of aliphatic impurities (from formamide polymerization).[1][2]

References

  • Bredereck Synthesis Foundation

    • Bredereck, H., & Theilig, G. (1953).[1][2] Chemische Berichte. "Über die Darstellung von Imidazolen aus α-Halogen-ketonen und Formamid."

    • Source:[1][2]

  • Tautomerism in Imidazoles

    • Alkorta, I., & Elguero, J. (2021).[1][2] "Tautomerism in Imidazoles." Journal of Chemical Information and Modeling.

    • Source:[1][2]

  • Spectroscopic Data (Analogous 4-Aryl Imidazoles)

    • National Institute of Advanced Industrial Science and Technology (AIST).[2] "Spectral Database for Organic Compounds (SDBS)."[1][2]

    • Source:[1][2]

  • Synthesis of 4-(2-methoxyphenyl)

    • Relevant patents describing the synthesis of p38 kinase inhibitors often utilize this intermediate.[3] See WO2000017175.[3]

    • Source:[1][2]

Sources

"literature review on substituted phenylimidazoles"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Substituted Phenylimidazoles: Synthetic Architectures and Therapeutic Horizons Content Type: Technical Whitepaper / Advanced Literature Review Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

The imidazole heterocycle is ubiquitous in nature, serving as the catalytic center of histidine and the coordinating ligand in metalloproteins. However, the introduction of a phenyl ring—specifically at the C-2, C-4, or C-5 positions—transforms this biological staple into a "privileged scaffold" for synthetic medicinal chemistry. Substituted phenylimidazoles offer a unique balance of π-π stacking capability, hydrogen bond donor/acceptor properties, and tunable lipophilicity (logP), making them ideal for targeting hydrophobic pockets in enzymes like Indoleamine 2,3-dioxygenase (IDO) and receptors like Smoothened (Smo) .

This guide dissects the synthetic evolution of phenylimidazoles from classic multicomponent reactions to modern green protocols and analyzes the Structure-Activity Relationships (SAR) that drive their efficacy in oncology and infectious disease.

Chemical Foundation & Physicochemical Properties[1]

The phenylimidazole core exists primarily as 2-phenyl, 4-phenyl, or the sterically crowded 2,4,5-triphenylimidazole (Lophine).

  • Tautomerism: The N-H proton is labile. In 4-phenylimidazole, the 4- and 5-positions are equivalent due to rapid tautomeric exchange (

    
    ), unless the nitrogen is substituted.
    
  • Basicity: The pyridine-like nitrogen (

    
    ) has a pKa 
    
    
    
    6.0–7.0. Phenyl substitution generally lowers basicity via inductive electron withdrawal, affecting solubility and bioavailability.
  • Lipophilicity: Phenyl rings significantly increase logP, facilitating passive transport across cell membranes.

Synthetic Methodologies: From Flask to Flow

The synthesis of substituted phenylimidazoles is dominated by Multicomponent Reactions (MCRs). As a Senior Scientist, I prioritize methods that minimize isolation steps and maximize atom economy.

The Gold Standard: Debus-Radziszewski Condensation

This reaction remains the most robust route for generating 2,4,5-trisubstituted imidazoles. It involves the condensation of a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[1]

Mechanism Insight: The reaction proceeds via a diamine intermediate formed from the dicarbonyl and ammonia, which then condenses with the aldehyde.[2][3] The driving force is the formation of the aromatic imidazole system.

Visualization: Reaction Logic Flow

DebusRadziszewski Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Diimine Diimine / Diamine Intermediate Dicarbonyl->Diimine - 2 H2O Aldehyde Aryl Aldehyde (R-CHO) Cyclization Cyclization & Dehydration Aldehyde->Cyclization Ammonia Ammonia Source (NH4OAc) Ammonia->Diimine - 2 H2O Diimine->Cyclization Product 2,4,5-Trisubstituted Imidazole Cyclization->Product - H2O (Aromatization)

Figure 1: Logical flow of the Debus-Radziszewski Multicomponent Reaction.

Experimental Protocol: Microwave-Assisted Synthesis

Why this protocol? Traditional reflux takes 4–12 hours. Microwave irradiation reduces this to minutes, improving yield by preventing thermal degradation of sensitive aldehydes.

Materials:

  • Benzil (1.0 mmol)

  • Substituted Benzaldehyde (1.0 mmol)

  • Ammonium Acetate (3.0 mmol)[2]

  • Solvent: Ethanol or Acetic Acid[4]

  • Catalyst: Silica-supported acid (optional for green chem compliance)

Step-by-Step Workflow:

  • Charge: In a microwave-safe vial, combine Benzil, Benzaldehyde, and Ammonium Acetate.

  • Solvation: Add 2–3 mL of Ethanol. If using a catalyst (e.g., 10 mol%

    
    ), add it now.
    
  • Irradiation: Seal and irradiate at 140°C for 5–10 minutes (Power: 100–150 W).

  • Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up: Pour the hot reaction mixture into crushed ice. The phenylimidazole typically precipitates as a solid.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol/water.

Medicinal Chemistry & SAR: The "Why" Behind the Structure

The phenylimidazole scaffold is not just a spacer; it is an active pharmacophore.

IDO Inhibition (Oncology)

Indoleamine 2,3-dioxygenase (IDO) degrades tryptophan, suppressing the immune response to tumors.[5] 4-Phenylimidazole (4-PI) derivatives act as heme-coordinating inhibitors.

  • Mechanism: The imidazole nitrogen (

    
    ) binds directly to the Ferric (
    
    
    
    ) ion in the IDO heme center, competing with molecular oxygen.
  • SAR Insight: Substituents on the phenyl ring at C-4 modulate the electron density of the imidazole nitrogen. Electron-Donating Groups (EDGs) increase basicity and heme affinity, but steric bulk must be minimized to fit the active site pocket.

Visualization: IDO Inhibition Mechanism

IDO_Mechanism Heme IDO Heme Center (Fe3+) Substrate Tryptophan (Substrate) Heme->Substrate Degradation (Blocked) Inhibitor 4-Phenylimidazole Inhibitor Inhibitor->Heme Direct Coordination (N3 - Fe) Immune T-Cell Proliferation (Restored) Substrate->Immune High Trp Levels

Figure 2: Mechanism of Action for Phenylimidazole-based IDO Inhibitors.

Antimicrobial Activity

2,4,5-Triphenylimidazoles exhibit potent antibacterial and antifungal activity.[6]

  • Key SAR:

    • C-2 Position: A phenyl ring here is essential for lipophilicity.

    • Substituents: Electron-Withdrawing Groups (EWGs) like -Cl , -NO2 , or -F at the para-position of the phenyl rings significantly enhance potency. This is likely due to increased acidity of the NH proton (if free) or specific electrostatic interactions with bacterial cell wall targets.

Table 1: Comparative SAR of Substituted Phenylimidazoles

Structure CoreSubstituent (R)Primary ActivityMechanism / TargetRef
4-Phenylimidazole HIDO InhibitionHeme Coordination[1, 2]
2-Phenylimidazole 4-Cl (Phenyl)AntifungalSterol Biosynthesis (Cyp51)[3]
2,4,5-Triphenyl 4-OMe (Phenyl)Anticancer (Breast)Tubulin Polymerization[4]
2,4,5-Triphenyl 2-Cl (Phenyl)AntibacterialCell Wall Disruption[5]

Material Science Intersection

While drug development is the focus, the 2,4,5-triphenylimidazole (Lophine) derivative is notable for chemiluminescence . Upon oxidation, it forms a transient peroxide intermediate that emits light. This property is currently being exploited in bio-imaging sensors to detect Reactive Oxygen Species (ROS) in tumor microenvironments, bridging the gap between diagnostics and therapeutics.

References

  • Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry. Link

  • The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. Link[6]

  • Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. European Journal of Medicinal Chemistry. Link[6][7]

  • Design, Synthesis and Biological Evaluation of 2, 4, 5-Triphenylimidazole Derivatives. Letters in Drug Design & Discovery. Link

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl-1H-imidazole Using Natural Heterogeneous Catalyst. Nano Biomedicine and Engineering. Link

Sources

An In-Depth Technical Guide to Exploring the Chemical Space of 4-(2-methoxyphenyl)-1H-imidazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of Chemical Space Exploration

In modern medicinal chemistry, the journey from a promising molecular scaffold to a clinically viable drug candidate is a complex, multi-parameter optimization challenge. It is rarely the initial "hit" that succeeds, but rather a meticulously engineered analog discovered through the systematic exploration of its chemical space.[1] The concept of chemical space—the vast, multidimensional universe of all possible molecules—is both a challenge and an opportunity.[2] Navigating this space requires a fusion of computational foresight, synthetic ingenuity, and rigorous biological evaluation.

This guide focuses on the 4-(2-methoxyphenyl)-1H-imidazole core, a scaffold of significant interest due to the inherent biological relevance of the imidazole nucleus. The imidazole ring is a "privileged scaffold," a structural motif that appears in numerous natural products and clinically approved drugs, capable of engaging in diverse biological interactions.[3][4][5][6][7] By systematically modifying this core, we aim to uncover analogs with superior potency, refined selectivity, and optimized pharmacokinetic profiles. This document provides a comprehensive, field-proven framework for this endeavor, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond mere protocols to explain the causal logic behind each strategic decision, creating a self-validating workflow from initial in-silico design to definitive biological characterization.

Section 1: Foundational Strategy: A Computationally-Driven Approach to Library Design

The initial and most critical phase in exploring chemical space is to define its boundaries intelligently. A brute-force synthetic approach is inefficient and resource-prohibitive. Instead, a robust in-silico strategy is employed to generate a virtual library of analogs, which is then filtered and prioritized based on predicted biological activity and drug-like properties.[8][9] This ensures that synthetic efforts are focused on compounds with the highest probability of success.

The computational workflow begins with the parent scaffold and systematically explores potential modifications to identify the most promising avenues for synthesis.

G A Parent Scaffold 4-(2-methoxyphenyl)-1H-imidazole B Identify Modification Vectors (N1, C2, C5, Phenyl Ring) A->B C Select Building Blocks (Diverse & Target-Focused Reagents) B->C D Generate Virtual Library (In-Silico Enumeration) C->D E Computational Filtering & Prioritization D->E F Molecular Docking / Pharmacophore Modeling (Target Affinity Prediction) E->F If Target Known G ADME/Tox Prediction (Drug-Likeness Filtering) E->G H Prioritized Hit List for Synthesis F->H G->H

Caption: Computational workflow for focused library design.

Defining the Modification Vectors

The first step is to analyze the parent scaffold and identify synthetically accessible positions where modifications can rationally tune the molecule's properties. For 4-(2-methoxyphenyl)-1H-imidazole, three primary regions are of interest:

  • The Imidazole Core:

    • N-1 Position: Substitution at this nitrogen is a powerful strategy to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. It can also introduce vectors that probe for additional binding interactions.[10]

    • C-2 and C-5 Positions: These carbon atoms offer opportunities for introducing substituents that can directly interact with a biological target, improve selectivity, or block metabolic sites.[11]

  • The Phenyl Ring:

    • Substitutions: Adding substituents to the phenyl ring can modulate electronic properties and create new interactions within a protein's binding pocket.

    • Bioisosteric Replacement of the Methoxy Group: The 2-methoxy group is a key feature. It is a hydrogen bond acceptor and influences the conformation of the phenyl ring. However, it can be a site of metabolic liability (O-demethylation). Exploring bioisosteric replacements is a critical strategy to improve metabolic stability while retaining or enhancing activity.[12][13] Common bioisosteres for a methoxy group include fluorine, hydroxyl, difluoromethyl, or small alkyl groups.[12][14]

Virtual Library Generation and In-Silico Prioritization

Once modification vectors are defined, a virtual library is generated by computationally combining the core scaffold with a curated set of commercially available or readily synthesizable building blocks.[15] This virtual library, which can contain thousands of compounds, is then subjected to a rigorous filtering cascade.

  • Quantitative Structure-Activity Relationship (QSAR): If preliminary activity data is available for a set of initial analogs, QSAR models can be built to correlate specific physicochemical properties (descriptors) with biological activity.[16][17][18] These models can then predict the activity of new virtual compounds, prioritizing those with favorable characteristics.

  • Molecular Docking: When a specific biological target (e.g., a kinase, GPCR) is known, molecular docking simulations predict how each virtual analog binds to the target's active site.[8][19] This provides a predicted binding affinity (scoring function) and visual inspection of key interactions, which are powerful tools for prioritization.

  • In-Silico ADMET Profiling: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is essential for reducing attrition rates.[2][20] Computational models can flag compounds likely to have poor properties, such as low permeability, high potential for CYP450 enzyme inhibition, or predicted toxicity.[21]

Data Presentation: Representative In-Silico Analog Profile

The output of this computational phase is a prioritized list of compounds for synthesis. The data is structured to allow for easy comparison and selection.

Compound IDModification VectorSubstituentPredicted Affinity (Score)Predicted LogPADMET Risk Flag
Parent ---10.53.1O-demethylation
ANA-001 N-12-morpholinoethyl-11.22.8Low
ANA-002 Phenyl Ring2-OH (Methoxy Bioisostere)-10.82.5Potential Glucuronidation
ANA-003 C-2Cyclopropyl-11.53.4Low
ANA-004 Phenyl Ring2-F (Methoxy Bioisostere)-10.63.3Low

Section 2: Synthesis, Purification, and Characterization

With a prioritized list of targets, the focus shifts to efficient and robust chemical synthesis. The chosen synthetic routes must be versatile enough to accommodate the diverse building blocks identified during the design phase, making them amenable to parallel synthesis.

G cluster_0 Core Synthesis cluster_1 Parallel Functionalization A 1-(2-methoxyphenyl)ethan-1-one B α-Bromination A->B C 2-bromo-1-(2-methoxyphenyl)ethan-1-one B->C E Condensation & Cyclization C->E D Formamidine Acetate D->E F Core Scaffold 4-(2-methoxyphenyl)-1H-imidazole E->F G N-1 Alkylation F->G H C-2 Lithiation -> Electrophile F->H I Other Modifications F->I J Purification (Flash Chromatography / Prep-HPLC) G->J H->J I->J K Characterization (NMR, LC-MS, HRMS) J->K L Qualified Analogs for Screening K->L

Caption: General workflow for synthesis and analog generation.

Experimental Protocol 2.1: Synthesis of the Core Scaffold

This protocol describes a common and reliable method for constructing the 4-aryl-1H-imidazole core via the condensation of an α-haloketone with formamidine.[5]

Objective: To synthesize 4-(2-methoxyphenyl)-1H-imidazole.

Materials:

  • 2-bromo-1-(2-methoxyphenyl)ethan-1-one

  • Formamidine acetate

  • Liquid ammonia

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dry ice/acetone condenser, add formamidine acetate (1.5 equivalents).

  • Cool the flask to -78 °C in a dry ice/acetone bath. Condense liquid ammonia (approx. 20 mL per 10 mmol of formamidine acetate) into the flask.

  • Stir the mixture at -78 °C for 15 minutes until the formamidine acetate is partially dissolved.

  • Dissolve 2-bromo-1-(2-methoxyphenyl)ethan-1-one (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the solution of the α-bromoketone dropwise to the ammonia mixture over 20 minutes.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature, allowing the ammonia to evaporate overnight under a stream of nitrogen.

  • Quench the remaining residue carefully with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield the pure 4-(2-methoxyphenyl)-1H-imidazole.

Self-Validation: The structure and purity of the final compound must be confirmed by analytical methods. ¹H NMR should show the characteristic imidazole protons and the aromatic signals of the methoxyphenyl group. LC-MS will confirm the correct mass-to-charge ratio and purity (>95%).

Experimental Protocol 2.2: Parallel N-1 Alkylation

Objective: To generate a small library of N-1 substituted analogs in parallel.

Materials:

  • 4-(2-methoxyphenyl)-1H-imidazole (core scaffold)

  • A library of alkyl halides (e.g., benzyl bromide, 2-bromo-N,N-dimethylethanamine, ethyl 2-bromoacetate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

Procedure:

  • To each well of the reaction block, add a solution of the core scaffold in anhydrous DMF.

  • To each respective well, add NaH (1.2 equivalents) portion-wise at 0 °C and stir for 30 minutes to form the imidazolide anion.

  • Add a solution of the corresponding alkyl halide (1.1 equivalents) to each well.

  • Allow the reaction block to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench each reaction by the careful addition of water.

  • Perform liquid-liquid extraction in the wells or transfer to larger vials. Extract with ethyl acetate.

  • The organic layers can be concentrated and the products purified in parallel using automated flash chromatography or preparative HPLC.

Section 3: Biological Evaluation: The Screening Cascade

Once a library of pure, characterized compounds is synthesized, a systematic biological evaluation is performed. The screening cascade is designed to efficiently identify active and selective compounds while simultaneously gathering crucial pharmacokinetic data.

G A Synthesized Analog Library B Primary Screen (Single Concentration, e.g., 10 µM) A->B C Inactive Compounds B->C >50% Inhibition? (No) D Initial Hits B->D >50% Inhibition? (Yes) E Hit Confirmation & Potency (IC50/EC50 Determination) D->E F Potent Hits E->F G Selectivity Profiling (Counter-Screens) F->G H Selective Hits G->H I In-Vitro ADME Profiling (Metabolic Stability, Permeability, etc.) H->I J Lead Candidates (Potent, Selective, Drug-Like) I->J

Caption: The tiered workflow of a typical screening cascade.

Primary High-Throughput Screening (HTS)

The goal of the primary screen is to rapidly assess the entire library at a single, high concentration (e.g., 1-10 µM) to identify initial "hits".[22] The choice of assay is dictated by the project's biological hypothesis. For this guide, we will describe a generic kinase inhibition assay, as imidazoles are well-known kinase inhibitors.[3]

Experimental Protocol 3.1: HTS Kinase Inhibition Assay (Fluorescence-Based)

Objective: To identify compounds that inhibit a target kinase from the synthesized library.

Materials:

  • Target kinase enzyme

  • Fluorescently-labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • 384-well microplates

  • Acoustic liquid handler (for compound dispensing)

  • Plate reader capable of measuring fluorescence polarization or intensity.

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer a small volume (e.g., 20 nL) of each library compound (dissolved in DMSO) into the wells of a 384-well plate to achieve a final concentration of 10 µM. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

  • Enzyme Addition: Add the kinase enzyme solution in assay buffer to all wells and incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Add a solution containing the peptide substrate and ATP to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination & Reading: Stop the reaction (e.g., by adding a stop solution containing EDTA). Read the fluorescence on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

In-Vitro ADME Profiling

Promising hits that are confirmed to be potent and selective must be evaluated for their drug-like properties.[23] Conducting these assays early prevents the costly optimization of compounds that are destined to fail due to poor pharmacokinetics.[24][25]

Data Presentation: Key In-Vitro ADME Assays
AssayPurposeExperimental System
Metabolic Stability To assess susceptibility to metabolism.Human Liver Microsomes (HLM) or Hepatocytes
Permeability (PAMPA) To predict passive intestinal absorption.Artificial lipid membrane
CYP450 Inhibition To identify potential for drug-drug interactions.Recombinant human CYP enzymes (e.g., 3A4, 2D6)
Plasma Protein Binding To determine the fraction of unbound (active) drug.Equilibrium Dialysis or Ultrafiltration
Aqueous Solubility To assess how well the compound dissolves.Kinetic or Thermodynamic methods
Cytotoxicity To measure general toxicity to cells.Cell lines (e.g., HepG2)
Experimental Protocol 3.2: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate at which a compound is metabolized by Phase I enzymes.

Materials:

  • Test compound (1 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH (cofactor)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching and analysis)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in phosphate buffer.

  • Add the test compound to the mixture to achieve a final concentration of 1 µM. Pre-incubate at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Include a control reaction without NADPH to account for non-enzymatic degradation.

  • Centrifuge the quenched samples to precipitate the protein.

  • Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in-vitro half-life (t½) and intrinsic clearance (Cl_int).

Conclusion: An Integrated and Iterative Strategy

The exploration of the chemical space around the 4-(2-methoxyphenyl)-1H-imidazole scaffold is a systematic process grounded in the iterative cycle of design, synthesis, and testing. By leveraging computational chemistry to guide synthetic efforts, we can navigate the vastness of chemical space with precision and efficiency.[2] Robust synthetic protocols enable the rapid generation of diverse analogs, while a tiered screening cascade ensures that only the most promising compounds—those with high potency, clean selectivity, and favorable drug-like properties—advance. This integrated strategy maximizes the probability of discovering novel chemical entities with genuine therapeutic potential, underscoring the enduring power of the imidazole scaffold in modern drug discovery.[7]

References

  • Taylor & Francis. (2026, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2K1Z131u_4qj1SEuaRQqsDzLvNNtzBqlkwCvjrm56w2gdCZgBn2CF08P5cGj87HKjg0vGieZ_dfnM7ZCNt02hvx3t92dyCYatgVooyGeE5myjXVo7P13RwN0uViIUE5dUXwrBLA98tAQQ_kLEfiJVelXX1ojnInQGbLCH8A==]
  • Technology Networks. (2025, June 23). Generative Chemistry: Navigating Vast Chemical Space in Drug Discovery. Neuroscience News & Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExV0f3wzaDRxrAYlhwWyTxIoWeiEkZOO_GX6mla1RcsaB1CNXz3aI4budoCO2S3--VEvD_F1OTjUeDggCPk2gYqHv2AW59Jqw3Ji9wp9UJ4Dvhki5Ah_M8qmtSdsg2D6ocjrEQMBNfiVXk08WfN-UiuhbGeOvb3hGojuCog3SILnAppIeMvF0XcKBCoeh5kyB4mmfDHYcNW3twZgiYm9dQdRiS6mJv6ZDS4eKoDnIrKpWybPs3M2ofnfGZgYjhPuLZhMY=]
  • MDPI. Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFczTHPP5sBhbr0gtBJyrugcaIcqMIFTCKUQjXcRhzmsWw3b25EfoQZ3afC4BlS6QOREMBncTaruDRpQWe1mTVRZr3GswacqhKL9FV6zLEc_UYR9pRWtJKOUjOCoy88K306lQ==]
  • Taylor & Francis. (2022, June 5). Approaches for enhancing the analysis of chemical space for drug discovery. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE60w6s1jXuwhdsPCc0tsha01fBvYN6yjfpkKmU9943ktw7QMK3-HOtjpBLoHyWB2Gbo9BXY54Lxup4TFZXtgXMo_CX5zPYDHzIfZZdgC5XHbPbS1DoTkZYd7YZHpDJ4fYDyI2aI0T5oCf5N_BswqnHhEEE4XIG6dKCVsQ]
  • Charles River Laboratories. In Vitro ADME Assays and Services. Charles River Laboratories. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2nXJrOEpeWzsyJDnzpPhbIExveBIbSPWLIaJny2AGfxn8zqjFQHg986S6XmKKy9tuQsSlDSVEDbgbjOqlwukMqV2UDpgpowUduwTpQjl3iw6SoiFIqoD-rtmry2oZWlQXpx7-GfOKTJf3ze-KXshm8a-3zKl4xsT5mnc2Thgd5FqAWDOGiseHyM_WZDo=]
  • ChemRxiv. (n.d.). Approaches for enhancing the analysis of chemical space for drug discovery. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRpIvzIuQtSLcrGNb1hopYHFg0kSNFLfovP9d_KBJGipD27vhP1fsE5aM1E16UmEgm_ONYNZW-MBZ78TJ_phoizTP3MBZ6CViONVrCc2fyApagpliPyGMWdWeiFJf3zl_Zsabp29z5xjWnBAMf1uyF]
  • Biomedical and Pharmacology Journal. (2023, July 1). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomedical and Pharmacology Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp10FOAkLfeeh8chil1nnaSVAtoOX_aXR0OS5yPk1RhXEHzkZ8P6YJPR6DsbXyPRNBvapZy--ZyO8NYtBI22-KNzDiW01P2jPWDNChyMZmzust0kFGuu847oC_sYxVKhlcgFAsJh_6Axu3YgctYtcG5wio-KExay04C0d8yvzSMTA68tHG2C038QhQReMVvNrnmFBaSuuNwu0otW_ApKHXULBLINnNBD4S14mp_qjE]
  • WuXi AppTec. In Vitro ADME. WuXi AppTec. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGStOeLyE6OLDl1nBrXxtKYkGoToE5Db-XyfNXCCXwab_8pZZrAmZDLfZl69MVORVnizd_-PVUN3cLJOABdpk8z88J_yWEIdZbCpjKfFYTqqpO0TbnlAR0immWp-LU0uOV2k3icRqHVrSdL0mfFEfiXymP5HrGrn60=]
  • MDPI. (2025, April 24). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6m9GF4bPNoya_2qYWA3CAdCKIw-PWg4xiEEGjW3wgQqifYL2-1OhraeA6SHS9sCkdIR_hNE69wP_NQg45oo-nNkSoWh1qILu23aoKXsC5gAYtBVd1rJBpfHzYR2ulK7Kqrw==]
  • ResearchGate. (2025, August 10). Visualization of the Chemical Space in Drug Discovery. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVZCvhbHPVzjVbMhMXR8lp2SQmlXIm-pkFNzpOxlBCKqfjUXyV966M2EMjcEsp6mWjYJz_Zw7mHwWgTSGpgyEBlVWTfBfk6F8LrIqcxMb5Vn2hEeYTRnJAkv6bvsFoshWroF5340-Bc02r1Fq-OxENJXYrUTY5RhCYxKPVmYuAPS_QwhEMtkyMlyva5ZjvL9mhhctVkJd8DSMnhaiJWHfvvsYp]
  • National Center for Biotechnology Information. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzbumk_E-ny_-RvUj9qjJmZGaGmhUZRiHgF_8prYV9P55QIkUFxbdf3dNbU8AHG6T7mmyatFeaOrCMg4MENEqtpLR_s4pwA0UcWD7bnq9AGBSfZ2L1hvlAarLonTOFvZO13YhFMySu4bwGbes0]
  • BioDuro. In Vitro ADME. BioDuro. [https://vertexaisearch.cloud.gME*. BioDuro. [https://vertexaisearch.cloud.g

Sources

Methodological & Application

Application Notes & Protocols: The 4-(2-Methoxyphenyl)-1H-imidazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-(2-Methoxyphenyl)-1H-imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets through hydrogen bonding, metal coordination, and hydrophobic interactions.[1] Its derivatives have led to numerous marketed drugs with diverse therapeutic applications, including anticancer, antifungal, and anti-inflammatory agents.[2]

Within this versatile chemical class, the 4-(2-methoxyphenyl)-1H-imidazole core represents a particularly compelling starting point for drug discovery. The strategic placement of the ortho-methoxy group on the C4-phenyl ring is not a trivial substitution. This feature can exert profound control over the molecule's conformational preferences, restricting the rotation of the phenyl ring. This "conformational lock" can pre-organize the molecule for optimal binding to a target active site, potentially leading to significant gains in potency and selectivity. Furthermore, the oxygen atom of the methoxy group can serve as a critical hydrogen bond acceptor, forming a key interaction that may be absent in other analogs.

These application notes will explore the utility of this scaffold, focusing on its role as an inhibitor of p38 Mitogen-Activated Protein (MAP) Kinase, a well-validated target in inflammation and oncology.[3][4] We will provide detailed protocols for its synthesis, derivatization, and biological evaluation, offering a comprehensive guide from initial compound creation to cellular activity assessment.

Part 1: Synthesis and Derivatization Strategy

The synthetic accessibility of a scaffold is paramount for its successful application in a hit-to-lead campaign. The 4-(2-methoxyphenyl)-1H-imidazole core can be reliably constructed through established chemical routes. The subsequent derivatization, typically at the N-1 position of the imidazole ring, allows for a systematic exploration of the structure-activity relationship (SAR).

Protocol 1.1: Synthesis of the Core Scaffold

This protocol describes a common method for synthesizing 4-(2-methoxyphenyl)-1H-imidazole via the condensation of 2-methoxybenzaldehyde, glyoxal, and ammonia.

Rationale: This one-pot reaction, a variation of the Radziszewski imidazole synthesis, is efficient and utilizes readily available starting materials. Acetic acid serves as both a solvent and a catalyst for the cyclization and dehydration steps.

Materials:

  • 2-methoxybenzaldehyde

  • Glyoxal (40% solution in water)

  • Ammonium acetate

  • Glacial acetic acid

  • Sodium bicarbonate (Saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • To a round-bottom flask, add ammonium acetate (3.0 eq) and glacial acetic acid. Stir until the salt is fully dissolved.

  • Add 2-methoxybenzaldehyde (1.0 eq) to the solution.

  • Slowly add the 40% aqueous solution of glyoxal (1.1 eq) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to 100-110 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and slowly neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain pure 4-(2-methoxyphenyl)-1H-imidazole.

Protocol 1.2: N-Alkylation for Library Generation

This protocol details a general method for creating a library of analogs by alkylating the N-1 position of the imidazole core.

Rationale: The N-1 position is a key vector for exploring SAR. Introducing different alkyl or benzyl groups can modulate solubility, cell permeability, and interactions with the target protein. The use of a mild base like potassium carbonate and a polar aprotic solvent like DMF facilitates the SN2 reaction.[1]

Materials:

  • 4-(2-methoxyphenyl)-1H-imidazole (from Protocol 1.1)

  • A selection of alkyl halides (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-(2-methoxyphenyl)-1H-imidazole (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add the desired alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature (or gently heat to 50-60 °C if necessary) for 6-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to yield the desired N-substituted derivative.

G cluster_synthesis Synthesis Workflow cluster_derivatization Derivatization for SAR Start Starting Materials (2-methoxybenzaldehyde, Glyoxal) CoreSynth Protocol 1.1: Core Scaffold Synthesis Start->CoreSynth CoreScaffold 4-(2-methoxyphenyl)-1H-imidazole CoreSynth->CoreScaffold DerivSynth Protocol 1.2: N-Alkylation CoreScaffold->DerivSynth AlkylHalides Alkyl Halides (R-X) AlkylHalides->DerivSynth AnalogLibrary Analog Library (N-substituted derivatives) DerivSynth->AnalogLibrary

Caption: General workflow for scaffold synthesis and derivatization.

Part 2: Biological Evaluation Protocols

Once a library of compounds is synthesized, a robust screening cascade is required to identify active molecules and characterize their properties. This typically begins with a biochemical assay against the isolated target, followed by cell-based assays to confirm activity in a more physiological context.[5]

Protocol 2.1: In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a radiometric filter-binding assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the p38α kinase.

Rationale: Radiometric assays using [γ-³³P]ATP are considered a gold standard for kinase screening due to their high sensitivity and direct measurement of substrate phosphorylation.[6] The use of a known substrate (like Myelin Basic Protein, MBP) and ATP at its Kₘ concentration provides a standardized condition for comparing inhibitor potencies.[6] A self-validating system requires multiple controls: a "no enzyme" control for background, a "vehicle" (DMSO) control for 100% activity, and a known inhibitor (e.g., SB203580) as a positive control.

Materials:

  • Recombinant human p38α kinase

  • Myelin Basic Protein (MBP) substrate

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • Cold (unlabeled) ATP

  • Test compounds dissolved in 100% DMSO

  • SB203580 (positive control inhibitor)

  • 96-well polypropylene plates

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • 0.75% Phosphoric acid wash solution

  • Microplate scintillation counter

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into a 96-well polypropylene plate. Include wells with DMSO only (vehicle control) and a dilution series of SB203580.

  • Enzyme & Substrate Preparation: Prepare a master mix containing Kinase Assay Buffer, p38α kinase, and MBP substrate.

  • Initiate Reaction: Add the enzyme/substrate master mix to the compound plate. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Start Phosphorylation: Prepare an ATP mix containing Kinase Assay Buffer, cold ATP (at Kₘ concentration), and [γ-³³P]ATP. Add this mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 30 °C for 60-90 minutes.

  • Stop Reaction & Capture Substrate: Add phosphoric acid to stop the reaction. Transfer the contents of each well to a phosphocellulose filter plate. The phosphorylated MBP will bind to the filter.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the "no enzyme" background counts from all wells.

    • Normalize the data by setting the average of the vehicle (DMSO) control wells to 100% activity and the background to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_pathway Simplified p38 MAPK Signaling Pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1) Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->Substrates Response Inflammatory Response Substrates->Response Inhibitor 4-(2-methoxyphenyl)- 1H-imidazole Scaffold (ATP-Competitive Inhibitor) Inhibitor->p38 Inhibits Phosphorylation

Caption: Inhibition of the p38 MAPK pathway by the scaffold.

Protocol 2.2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the effect of test compounds on the metabolic activity of a cancer cell line, which serves as a proxy for cell viability and proliferation.[7][8]

Rationale: Moving from a biochemical to a cellular assay is a critical step to assess compound properties like membrane permeability and stability in a biological matrix.[5] The MTT assay is a robust, colorimetric method based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Pen-Strep)

  • Test compounds dissolved in sterile DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[8]

  • Compound Treatment: Prepare a serial dilution plate of the test compounds in complete medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Remove the old medium from the cell plate and add 100 µL of the medium containing the test compounds. Include vehicle (medium with DMSO) and no-cell (medium only) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[7] Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage viability against the log of compound concentration and use non-linear regression to determine the IC₅₀ value.

Part 3: Data Presentation and Interpretation

Systematic data analysis is crucial for building a robust Structure-Activity Relationship (SAR). The goal is to understand how changes in chemical structure affect biological activity, guiding the design of more potent and selective compounds.

Table 1: Representative SAR Data for N-Substituted Analogs

The following table presents hypothetical, yet representative, data for a series of analogs derived from the 4-(2-methoxyphenyl)-1H-imidazole scaffold.

CmpdR-Group (at N-1)p38α IC₅₀ (nM)A549 Cell IC₅₀ (µM)
1 -H1250> 50
2a -Methyl85042.5
2b -Ethyl62031.2
2c -Benzyl452.1
2d -4-Fluorobenzyl221.1
SB (Control)301.5

Data are hypothetical and for illustrative purposes only. SB = SB203580, a known p38 inhibitor.

Interpretation of Results:

  • Core Scaffold (1): The unsubstituted core shows weak activity, highlighting the importance of derivatization at the N-1 position.

  • Small Alkyl Groups (2a, 2b): Small alkyl substitutions provide a modest increase in potency, likely by improving physical properties, but are insufficient for strong engagement.

  • Benzyl Group (2c): The introduction of a benzyl group leads to a dramatic increase in both biochemical and cellular potency. This suggests the presence of a hydrophobic pocket in the target's active site that can be occupied by the aromatic ring.

  • Substituted Benzyl Group (2d): Adding an electron-withdrawing fluorine atom to the benzyl ring further enhances potency. This could be due to favorable electronic interactions or improved binding orientation within the pocket. The strong correlation between biochemical (p38α IC₅₀) and cellular (A549 IC₅₀) activity for the potent analogs (2c, 2d) suggests good cell permeability.

G Screening Primary Screening (Analog Library) BiochemAssay Protocol 2.1 In Vitro Kinase Assay (Determine IC₅₀) Screening->BiochemAssay CellAssay Protocol 2.2 Cell-Based Assay (Determine Potency & Permeability) BiochemAssay->CellAssay DataAnalysis SAR Analysis (Table 1) CellAssay->DataAnalysis Decision Identify Hits? (Potent & Cell Active) DataAnalysis->Decision Optimization Lead Optimization (Design New Analogs) Decision->Optimization Yes Stop Stop or Redesign Decision->Stop No Optimization->BiochemAssay Iterative Cycle

Caption: Logical workflow for hit identification and optimization.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds. BenchChem.
  • Bantscheff, M. (n.d.). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology.
  • Noble Life Sciences. (n.d.).
  • ecancermedicalscience. (2020, May 22). Cell-culture based test systems for anticancer drug screening. ecancer.
  • Sartorius. (2023, August 24).
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • Frontiers in Pharmacology. (2020, April 9). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
  • Joachim, H., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • BenchChem. (2025).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • PMC. (2024, October 4). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights.
  • ResearchGate. (2019, August 5).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • BenchChem. (n.d.). 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole.
  • IOSR Journal. (2026, January 9).
  • PMC. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
  • IdeaExchange@UAkron. (2015, May 4).
  • ResearchGate. (2020, November 1). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)
  • Frontiers in Chemistry. (n.d.).
  • PubMed. (n.d.). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold.
  • MDPI. (2023, June 19).
  • MedChemExpress. (n.d.). p38 MAPK | Inhibitors.
  • PMC. (n.d.). Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities.
  • Longdom Publishing. (2017, August 11).

Sources

"protocol for assessing the antimicrobial effects of 4-(2-methoxyphenyl)-1H-imidazole"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The compound 4-(2-methoxyphenyl)-1H-imidazole (CAS: 30093-23-3) represents a bioactive scaffold with significant potential in antimicrobial drug discovery[1]. Imidazole derivatives are widely recognized for their broad-spectrum efficacy, disrupting critical microbial pathways such as ergosterol biosynthesis in fungi and DNA replication or cell wall integrity in bacteria[2]. This application note provides a highly rigorous, self-validating protocol for assessing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound. Designed for drug development professionals, this guide strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) methodologies to ensure reproducibility, data integrity, and translational relevance.

Pharmacological Context & Mechanistic Rationale

To accurately evaluate 4-(2-methoxyphenyl)-1H-imidazole, one must first understand its interaction with microbial targets. The structural incorporation of the 2-methoxyphenyl group onto the 1H-imidazole core enhances lipophilicity, which is critical for penetrating the microbial cell envelope[2].

Causality in Assay Design: Because of this lipophilicity, the compound is poorly soluble in aqueous media. Experimental protocols must utilize Dimethyl Sulfoxide (DMSO) as a primary solvent. However, DMSO concentrations exceeding 1% (v/v) can artificially inhibit bacterial and fungal growth, leading to false-positive efficacy data. Therefore, the protocol below employs a "constant-solvent" dilution strategy, ensuring that every well in the assay contains exactly 1% DMSO, thereby isolating the antimicrobial effect of the imidazole derivative from solvent toxicity.

MOA cluster_fungi Antifungal Pathway cluster_bacteria Antibacterial Pathway Compound 4-(2-methoxyphenyl)-1H-imidazole CYP51 Inhibits Lanosterol 14α-demethylase Compound->CYP51 Enzymes Interferes with DNA Gyrase / Cell Wall Compound->Enzymes Ergosterol Depletion of Ergosterol CYP51->Ergosterol MembraneF Fungal Membrane Disruption Ergosterol->MembraneF MembraneB Bacterial Cell Lysis Enzymes->MembraneB

Caption: Proposed dual-action antimicrobial mechanisms of 4-(2-methoxyphenyl)-1H-imidazole.

Critical Reagents & Standardization

A self-validating protocol requires strict control over biological and chemical inputs.

  • Test Compound: 4-(2-methoxyphenyl)-1H-imidazole (Purity ≥ 98%).

  • Reference Standards (Controls): Ciprofloxacin (antibacterial) and Fluconazole (antifungal) to validate assay performance against known CLSI breakpoints[2].

  • Assay Media:

    • Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Rationale: Adjusting calcium and magnesium ions is mandatory per CLSI M07 to ensure consistent membrane permeability and reproducible MICs[3].

    • Fungi: RPMI 1640 broth buffered to pH 7.0 with 0.165 M MOPS. Rationale: MOPS buffering prevents pH shifts during extended fungal incubation, which can degrade the imidazole compound or alter yeast growth kinetics[4].

  • Microbial Strains: Standardized ATCC strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Candida albicans ATCC 90028).

High-Fidelity Broth Microdilution Protocol

This methodology integrates the CLSI M07 standard for aerobic bacteria[3] and the CLSI M27 standard for yeasts[4], optimized for hydrophobic imidazole derivatives.

Phase 1: Constant-Solvent Compound Preparation
  • Master Stock: Dissolve 4-(2-methoxyphenyl)-1H-imidazole in 100% DMSO to a concentration of 25.6 mg/mL (100× the highest desired final concentration of 256 µg/mL).

  • Solvent Serial Dilution: In a sterile PCR tube strip, perform a 2-fold serial dilution of the Master Stock using 100% DMSO. Causality: Diluting in pure solvent first prevents the compound from precipitating out of solution prematurely.

  • Intermediate Broth Dilution: Dilute each DMSO stock 1:50 into the appropriate assay media (CAMHB or RPMI 1640). This yields a 2× concentration of the drug in 2% DMSO.

Phase 2: Inoculum Standardization
  • Select 3–5 well-isolated colonies from an overnight agar plate and suspend them in sterile saline.

  • Adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer (OD_625 = 0.08–0.13). Causality: This standardizes the microbial density to approximately

    
     CFU/mL for bacteria and 
    
    
    
    CFU/mL for yeast. Variations in inoculum size will artificially skew MIC values.
  • Final Dilution:

    • Bacteria: Dilute the suspension 1:150 in CAMHB (yields

      
       CFU/mL).
      
    • Yeast: Dilute the suspension 1:1000 in RPMI 1640 (yields

      
       CFU/mL).
      
Phase 3: Assay Assembly & Incubation
  • Dispense 100 µL of the 2× compound solutions (from Phase 1) into columns 1 through 10 of a 96-well U-bottom microtiter plate.

  • Add 100 µL of the standardized inoculum (from Phase 2) to columns 1 through 11.

    • Note: The final well volume is 200 µL. The compound is now at 1× concentration, the DMSO is exactly 1% across all test wells, and the bacterial inoculum is at the CLSI-mandated

      
       CFU/mL.
      
  • Controls: Column 11 serves as the Growth Control (100 µL media with 2% DMSO + 100 µL inoculum). Column 12 serves as the Sterility Control (200 µL media with 1% DMSO, no inoculum).

  • Incubate the plates aerobically at 35°C for 16–20 hours (bacteria) or 24–48 hours (fungi)[3][4].

Workflow Start Compound Preparation (4-(2-methoxyphenyl)-1H-imidazole in DMSO) Dilution Constant-Solvent Dilution (Maintains 1% Final DMSO) Start->Dilution Incubation Incubation (35°C for 16-48h) Dilution->Incubation Inoculum Inoculum Standardization (0.5 McFarland) Inoculum->Dilution Add 100 µL to wells MIC Read MIC (Visual or Spectrophotometric) Incubation->MIC MBC Determine MBC/MFC (Plate clear wells on Agar) MIC->MBC

Caption: Step-by-step workflow for determining MIC and MBC/MFC using broth microdilution.

Phase 4: MBC/MFC Determination (Bactericidal vs. Bacteriostatic)

To determine if the imidazole derivative is merely inhibiting growth (static) or actively killing the pathogen (cidal), an MBC/MFC assay is required[5].

  • Identify the MIC well (the lowest concentration with no visible turbidity).

  • Aspirate 10 µL from the MIC well and all wells with higher concentrations (clear wells).

  • Spot-plate the aliquots onto drug-free Tryptic Soy Agar (bacteria) or Sabouraud Dextrose Agar (fungi).

  • Incubate for 24–48 hours at 35°C. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (yielding fewer than 5 colonies per spot).

Data Presentation & Interpretation

Robust data presentation requires clear delineation of experimental parameters and outcomes. Below are the standardized templates for structuring your proprietary data.

Table 1: 96-Well Plate Layout for MIC Determination

Row / Col12345...1011 (Growth Ctrl)12 (Sterility Ctrl)
A (Compound) 256 µg/mL128 µg/mL64 µg/mL32 µg/mL16 µg/mL...0.5 µg/mL0 µg/mL (1% DMSO)0 µg/mL (1% DMSO)
B (Compound) 256 µg/mL128 µg/mL64 µg/mL32 µg/mL16 µg/mL...0.5 µg/mL0 µg/mL (1% DMSO)0 µg/mL (1% DMSO)
C (Ref. Drug) 64 µg/mL32 µg/mL16 µg/mL8 µg/mL4 µg/mL...0.125 µg/mL0 µg/mL (1% DMSO)0 µg/mL (1% DMSO)
Inoculum ++++++++-

Table 2: Expected MIC/MBC Interpretation Guide

Organism StrainTarget PathwayExpected MIC Range (Imidazole Scaffold)MBC/MIC Ratio Interpretation
S. aureus (ATCC 29213)DNA Gyrase / Cell Wall4.0 - 32.0 µg/mL≤ 4 (Bactericidal)
E. coli (ATCC 25922)DNA Gyrase / Cell Wall16.0 - >128.0 µg/mL> 4 (Bacteriostatic / Resistant)
C. albicans (ATCC 90028)CYP51A1 (Ergosterol)0.5 - 8.0 µg/mL≤ 4 (Fungicidal)

Note: Gram-negative bacteria like E. coli typically exhibit higher MICs against bulky imidazole derivatives due to the restrictive permeability of their outer lipopolysaccharide (LPS) membrane[2].

References

  • Parchem Fine & Specialty Chemicals. "4-(2-methoxyphenyl)-1H-imidazole (Cas 30093-23-3)". Parchem.com.
  • Al-Wahaibi, L.H., et al. "Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents". Biomolecules (NIH), 2024.
  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically". CLSI.org.
  • Clinical and Laboratory Standards Institute (CLSI). "M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts". CLSI.org.
  • Sasoni, N., et al. "Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio". Antimicrobial Agents and Chemotherapy (NIH), 2023.

Sources

"Nuclear Magnetic Resonance (NMR) characterization of 4-(2-methoxyphenyl)-1H-imidazole"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation and NMR Profiling of 4-(2-methoxyphenyl)-1H-imidazole

Executive Summary

This application note details the Nuclear Magnetic Resonance (NMR) characterization of 4-(2-methoxyphenyl)-1H-imidazole , a critical pharmacophore often utilized in the synthesis of p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

The structural elucidation of this compound presents specific challenges due to prototropic tautomerism inherent to the N-unsubstituted imidazole ring. This guide provides a validated protocol for sample preparation, acquisition, and spectral assignment, specifically addressing the dynamic equilibrium between the


 and 

tautomers that frequently leads to signal broadening or "missing" peaks in standard chloroform-

(

) assays.

Chemical Structure & Properties

  • IUPAC Name: 4-(2-methoxyphenyl)-1H-imidazole

  • Molecular Formula:

    
    
    
  • Molecular Weight: 174.20 g/mol

  • Key Structural Features:

    • Imidazole Core: Subject to rapid annular tautomerism (

      
      ).
      
    • 2-Methoxyphenyl Ring: Provides strong steric influence and electronic donation (mesomeric effect) to the imidazole C4 position.

Materials and Methods

Solvent Selection Strategy

The choice of solvent is the single most critical variable in imidazole characterization.

  • Avoid

    
     (Chloroform-d):  In non-polar solvents, the rate of tautomeric exchange is often intermediate on the NMR time scale. This results in extreme broadening of the imidazole C2 and C5 protons, often making them indistinguishable from the baseline. Furthermore, the N-H proton is rarely observed due to rapid exchange.
    
  • Recommended:

    
     (Dimethyl sulfoxide-d6): 
    
    • Mechanism:[1] DMSO acts as a hydrogen bond acceptor. It forms a strong H-bond with the imidazole N-H, significantly slowing the proton exchange rate.

    • Result: This "freezes" the tautomeric equilibrium sufficiently to observe distinct signals for H-2 and H-5, and often allows detection of the N-H proton as a broad singlet downfield (

      
       ppm).
      
Sample Preparation Protocol
  • Massing: Weigh

    
     mg of the solid analyte into a clean vial.
    
  • Solvation: Add

    
    
    
    
    
    of
    
    
    (99.9% D).
  • Homogenization: Sonicate for 30 seconds. Imidazoles can exhibit polymorphism; ensure complete dissolution.

  • Transfer: Transfer to a 5mm high-precision NMR tube.

  • Temperature: Equilibrate the probe to 298 K (

    
    ). Note: If broadening persists, lowering the temperature to 273 K can further decelerate exchange.
    
Acquisition Parameters (400 MHz or higher)
Parameter1H (Proton)13C (Carbon)COSY (2D)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)cosygpppqf
Spectral Width 14 ppm (-1 to 13)220 ppm (-10 to 210)Standard
Relaxation Delay (D1) 1.0 - 2.0 sec2.0 sec1.5 sec
Scans (NS) 161024 (min)8
Acquisition Time ~4.0 sec~1.0 sec~0.2 sec

Results: Spectral Assignment

1H NMR Assignment (Predicted in )

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
N-H 12.0 - 12.5br s1H-Labile imidazole proton. Broad due to H-bonding/exchange.
Im-H2 7.65 - 7.75s1H-Most deshielded aromatic C-H (between two nitrogens).
Ph-H6' 7.90 - 8.00dd1H7.8, 1.5Ortho to imidazole; deshielded by ring current.
Im-H5 7.40 - 7.50s1H-Imidazole C5 proton (adjacent to phenyl).
Ph-H4' 7.15 - 7.25td1H7.8, 1.5Para to methoxy.
Ph-H3' 6.95 - 7.05d1H8.0Ortho to methoxy; shielded by OMe electron donation.
Ph-H5' 6.90 - 7.00t1H7.5Meta to methoxy.
-OCH3 3.85 - 3.90s3H-Characteristic methoxy singlet.
13C NMR Assignment
  • Methoxy: ~55.5 ppm.

  • Imidazole C2: ~136-138 ppm (Deep downfield due to

    
     environment).
    
  • Phenyl C-O (Ipso): ~156 ppm (Deshielded by Oxygen).

  • Imidazole C4/C5: ~115-130 ppm range (variable depending on tautomer dominance).

Discussion: The Tautomerism Challenge

The defining feature of 4-substituted imidazoles is the annular tautomerism between the 1H-tautomer (N1-H, 4-substituted) and the 3H-tautomer (N3-H, 5-substituted).

In 4-(2-methoxyphenyl)-1H-imidazole, the bulky 2-methoxyphenyl group creates a steric preference. However, the rapid migration of the proton between N1 and N3 averages the chemical environment of the carbons and protons in the imidazole ring if the timescale of exchange is faster than the NMR timescale.

Why DMSO is required: In


, the exchange rate 

(frequency difference between tautomers). This leads to coalescence , where signals broaden into the baseline. In

, the solvent acts as a "proton trap" via Hydrogen bonding (

), reducing

significantly (

). This allows the observation of distinct "slow exchange" limit spectra.

Visual Workflows

Figure 1: NMR Characterization Workflow

Caption: Step-by-step protocol for ensuring high-fidelity signal acquisition for labile imidazole compounds.

NMR_Workflow Start Start: Solid Sample Solvent Solvent Selection (DMSO-d6) Start->Solvent Hygroscopic Check Prep Sample Prep (10mg / 600uL) Solvent->Prep Sonicate Acquire Acquisition (zg30, 16 scans) Prep->Acquire Lock & Shim Process Processing (LB=0.3Hz, Phasing) Acquire->Process Fourier Transform Analyze Analysis (Check Tautomer Exchange) Process->Analyze Integration Analyze->Solvent Broad Signals? (Switch Solvent) End Final Assignment Analyze->End Validated

Figure 2: Imidazole Tautomeric Equilibrium

Caption: The dynamic equilibrium between 1H (4-substituted) and 3H (5-substituted) tautomers.

Tautomerism cluster_legend Solvent Effect (DMSO) T1 Tautomer A (1H-imidazole) N1-H, C4-Aryl TS Transition State (Proton Transfer) T1->TS -H+ (Fast) T2 Tautomer B (3H-imidazole) N3-H, C5-Aryl TS->T2 +H+ Note DMSO H-bonds to NH, slowing this transition to allow detection.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (General grounding for imidazole shifts).

  • Alkorta, I., & Elguero, J. (2023). "Tautomerism of protonated imidazoles: A perspective from ab initio valence bond theory." ResearchGate.[2][3] (Mechanistic insight into tautomer stability).

  • Claramunt, R. M., et al. (2006). "Protonation and phase effects on the NMR chemical shifts of imidazoles." New Journal of Chemistry. (Solvent effects on chemical shifts).

  • Beilstein Journals. (2021). "Supporting Information: Synthesis and characterization of benzimidazole derivatives." (Analogous spectral data for methoxy-substituted imidazoles).

Sources

Application Note: In Vitro Experimental Design for 4-(2-methoxyphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 4-(2-methoxyphenyl)-1H-imidazole serves as a highly versatile pharmacological scaffold. Structurally, the imidazole ring acts as a potent hydrogen bond donor and acceptor, while the 2-methoxyphenyl moiety provides specific steric bulk and electronic properties that dictate target selectivity. In modern drug discovery, this specific chemotype is prominently evaluated across two distinct pharmacological axes:

  • Cannabinoid Receptor 2 (CB2) Modulation: Imidazole derivatives are well-documented in patent literature as selective CB2 receptor modulators, exhibiting potent affinity over the centrally active CB1 receptor[1].

  • Receptor Tyrosine Kinase (c-Met) Inhibition: The 4-aryl-1H-imidazole core is a privileged building block for type I and type II kinase inhibitors, specifically targeting the ATP-binding pocket of the c-Met (hepatocyte growth factor receptor) kinase, which is critical in oncology[2][3].

As a Senior Application Scientist, this guide provides a rigorous, self-validating in vitro experimental framework to profile 4-(2-methoxyphenyl)-1H-imidazole across both target classes. The protocols herein are designed not just as procedural steps, but as causal systems where every reagent choice ensures assay fidelity.

Experimental Workflow & Triage Strategy

To systematically evaluate the compound, we employ a tiered screening cascade. Primary enzymatic and binding assays isolate the direct target interaction, while secondary functional assays determine the phenotypic consequence of that binding.

G cluster_CB2 CB2 Receptor Modulation cluster_cMet c-Met Kinase Inhibition Prep Compound Preparation 4-(2-methoxyphenyl)-1H-imidazole Bind Primary: Radioligand Binding [3H]CP55940 Displacement Prep->Bind Target 1 Kinase Primary: Enzymatic Assay TR-FRET c-Met Kinase Prep->Kinase Target 2 Func Secondary: Functional Assay [35S]GTPγS Binding Bind->Func If Ki < 1 µM Analysis Data Analysis & Hit Triage (IC50, Ki, EC50 Determination) Func->Analysis Cell Secondary: Cellular Phenotype Migration/Proliferation Kinase->Cell If IC50 < 1 µM Cell->Analysis

In vitro screening cascade for 4-(2-methoxyphenyl)-1H-imidazole targeting CB2 and c-Met.

Protocol 1: CB2 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity (


) of 4-(2-methoxyphenyl)-1H-imidazole at the human CB2 receptor by displacing the tritiated non-selective agonist [3H]CP55940[1].

Self-Validating System Design: This assay includes a total binding control (vehicle only) and a non-specific binding (NSB) control using 10 µM AM630 (a known CB2 antagonist). The assay is only considered valid if the specific binding window (Total - NSB) yields a Z'-factor > 0.6.

Reagents & Preparation
  • Membrane Preparation: CHO-K1 cells stably expressing human CB2 receptor (final concentration: 40 µg protein/mL)[4].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 3 mM

    
    , containing 0.1% Bovine Serum Albumin (BSA).
    
    • Causality Check: Cannabinoid ligands are highly lipophilic. The inclusion of 0.1% BSA is critical to prevent the compound and radioligand from adhering to the walls of the polystyrene assay plates, which would artificially lower the apparent concentration.

  • Radioligand: [3H]CP55940 (PerkinElmer) at a final concentration of 0.5 nM.

Step-by-Step Methodology
  • Compound Dilution: Prepare a 10-point dose-response curve of 4-(2-methoxyphenyl)-1H-imidazole in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is ≤1% (v/v) to prevent solvent-induced denaturation of the GPCR.

  • Incubation: Add the membrane homogenate and [3H]CP55940 to the assay wells containing the test compound. Incubate at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-treated with 0.1% polyethylenimine (PEI).

    • Causality Check: PEI provides a positive charge to the filter, reducing the non-specific binding of the positively charged/lipophilic radioligand to the glass fibers.

  • Washing & Detection: Wash the filters three times with ice-cold assay buffer (containing 0.2% BSA). Dry the filters, add liquid scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

Protocol 2: Functional [35S]GTPγS Binding Assay

Objective: Determine whether the compound acts as an agonist, antagonist, or inverse agonist at the CB2 receptor[4].

Mechanistic Rationale: GPCR activation catalyzes the exchange of GDP for GTP on the


 subunit. By using [35S]GTPγS, a non-hydrolyzable radio-labeled GTP analog, we can trap the G-protein in its active state and quantify receptor activation[4].
Step-by-Step Methodology
  • Assay Assembly: In a 96-well plate, combine CB2-expressing CHO-K1 membranes (40 µg/mL), 20 µM GDP, and the test compound in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 3 mM

    
    , 0.1% BSA, pH 7.4).
    
    • Causality Check: Excess GDP (20 µM) is strictly required to suppress basal, spontaneous G-protein activation, thereby widening the signal-to-background window for agonist detection.

  • Radioligand Addition: Add 0.05 nM [35S]GTPγS to initiate the reaction.

  • Incubation & Harvesting: Incubate at 30°C for 60 minutes. Terminate via rapid filtration through GF/B filters (no PEI treatment needed here, as [35S]GTPγS is water-soluble and does not stick to untreated glass fibers).

  • Readout: Measure bound radioactivity. An increase in signal above basal indicates agonism; a decrease below basal indicates inverse agonism; no change (but blockade of a known agonist like CP55940) indicates neutral antagonism.

Protocol 3: c-Met Kinase TR-FRET Assay

Objective: Evaluate the inhibitory potency (


) of 4-(2-methoxyphenyl)-1H-imidazole against the catalytic domain of c-Met kinase[3][5].

Mechanistic Rationale: Imidazole derivatives often exhibit auto-fluorescence. Standard fluorescence assays yield false positives/negatives due to compound interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium-chelate donor with a long emission half-life, allowing the detector to wait (time-delay) until background compound fluorescence decays before measuring the kinase-dependent FRET signal[5].

Step-by-Step Methodology
  • Enzyme Reaction: Incubate recombinant human c-Met kinase domain with 4-(2-methoxyphenyl)-1H-imidazole (10-point titration), a biotinylated tyrosine kinase substrate peptide, and ATP (at its

    
     concentration to ensure competitive inhibitors are accurately detected).
    
  • Buffer Conditions: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
    
    • Causality Check: DTT maintains the kinase domain cysteines in a reduced, active state. Brij-35 prevents enzyme aggregation.

  • Reaction Termination & Detection: After 60 minutes at room temperature, stop the reaction by adding EDTA (to chelate

    
     and halt ATP hydrolysis). Simultaneously add the detection reagents: Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor).
    
  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the FRET ratio (Emission 665 nm / Emission 615 nm).

Data Analysis & Quantitative Interpretation

All raw data must be normalized to percentage of control and fitted to a four-parameter logistic (4PL) non-linear regression model using software such as GraphPad Prism. The Cheng-Prusoff equation (


) is mandatory for converting binding 

to

.
Quantitative Data Summary Table
Assay TypeTargetParameterExpected Active RangeMechanistic Interpretation
Radioligand BindingCB2 Receptor

(Affinity)
< 1.0 µMCompound successfully occupies the orthosteric binding site of the GPCR[1].
Functional GTPγSCB2 Receptor

/


< 1.0 µM
If

> 80% of CP55940, it is a full agonist. If it blocks CP55940 without altering basal tone, it is an antagonist[4].
TR-FRET Kinasec-Met Kinase

(Inhibition)
< 0.5 µMCompound binds the ATP-pocket, preventing substrate phosphorylation[3][5].
Cell Viability (MTT)MDA-MB-231 (c-Met+)

(Growth Inhib)
< 10.0 µMConfirms cellular permeability and target engagement in a physiological environment[3].

References

  • Title: AU2007292155B2 - Imidazole derivative (CB2 Modulators)
  • Title: Synthesis and characterization of potent and selective agonists of the neuronal cannabinoid receptor (CB1)
  • Title: Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors Source: Semantic Scholar URL
  • Title: PT1499577E - 2-(2,6-dichlorophenyl)-diarylimidazoles (Kinase Inhibitors)

Sources

"use of 4-(2-methoxyphenyl)-1H-imidazole in anti-cancer cell lines"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Evaluation of 4-(2-methoxyphenyl)-1H-imidazole Scaffolds in Oncology

Executive Summary

The compound 4-(2-methoxyphenyl)-1H-imidazole represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for two distinct classes of anti-cancer therapeutics: p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors and Tubulin Polymerization inhibitors .

While often utilized as a precursor for more complex 2,4,5-trisubstituted imidazoles (e.g., SB203580 analogs), the 4-aryl-imidazole core itself possesses intrinsic biological activity that requires rigorous characterization. This Application Note provides a standardized workflow for evaluating this compound in cancer cell lines, focusing on solubility management, cytotoxicity profiling, and mechanism-of-action (MOA) deconvolution.

Technical Background & Mechanism of Action

The biological activity of 4-(2-methoxyphenyl)-1H-imidazole is dictated by its conformational flexibility and the electronic properties of the ortho-methoxy substituent.

  • Mechanism A: p38 MAPK Inhibition (ATP-Competitive) The imidazole nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase (specifically Met109 in p38

    
    ). The ortho-methoxy group provides steric bulk that may influence selectivity against other kinases (e.g., JNK, ERK) by exploiting the hydrophobic pockets adjacent to the ATP binding site.
    
  • Mechanism B: Tubulin Destabilization (Colchicine Site) 4-aryl-imidazoles structurally mimic the cis-stilbene core of Combretastatin A-4. The 2-methoxyphenyl ring can occupy the colchicine-binding site on

    
    -tubulin, preventing microtubule polymerization and inducing G2/M cell cycle arrest.
    
Signaling Pathway Visualization

The following diagram illustrates the dual-potential impact of the imidazole scaffold on cellular survival pathways.

G cluster_Kinase Pathway A: Kinase Inhibition cluster_Tubulin Pathway B: Cytoskeleton Disruption Compound 4-(2-methoxyphenyl)-1H-imidazole p38 p38 MAPK (Phosphorylation blocked) Compound->p38 Inhibits ATP binding Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Binds pocket MK2 MAPKAPK2 (MK2) p38->MK2 Cytokines Pro-inflammatory Cytokines (IL-6, TNF) p38->Cytokines HSP27 HSP27 (Actin remodeling) MK2->HSP27 Apoptosis Apoptosis / Cell Death Cytokines->Apoptosis Reduced survival signals Microtubules Microtubule Polymerization Tubulin->Microtubules Blocks Mitosis Mitosis (G2/M) Microtubules->Mitosis Required for Mitosis->Apoptosis Mitotic Catastrophe

Figure 1: Dual mechanism potential of the 4-aryl-imidazole scaffold targeting p38 MAPK signaling and Microtubule dynamics.

Experimental Protocols

Protocol A: Reconstitution and Storage
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade

    
     99.9%).
    
  • Solubility Limit: Typically 50–100 mM.

  • Storage: Aliquot stocks (10 mM) into amber glass vials to prevent light degradation. Store at -20°C.

  • Critical Step: Avoid repeated freeze-thaw cycles. If precipitation occurs upon thawing, sonicate at 37°C for 5 minutes.

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Determine the ICngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 value in target cancer cell lines (e.g., MCF-7, HeLa, A549).[1]
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of the compound in complete media (Range: 0.1

      
      M to 100 
      
      
      
      M).
    • Control: Vehicle control (DMSO) must not exceed 0.5% (v/v) final concentration.

  • Incubation: Treat cells for 48 or 72 hours at 37°C, 5% CO

    
    .
    
  • Readout:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours.

    • Solubilize formazan crystals with DMSO (100

      
      L).
      
    • Measure absorbance at 570 nm.

Data Analysis Table (Template):

Cell LineTissue OriginExpected IC

Range
Notes
MCF-7 Breast (ER+)1 – 20

M
Sensitive to tubulin disruptors
A549 Lung (NSCLC)5 – 50

M
High p38 basal activity
HeLa Cervical2 – 25

M
Robust G2/M arrest marker
MDCK Kidney (Normal)> 50

M
Toxicity control
Protocol C: Mechanism Deconvolution (The "Fork in the Road")

Once cytotoxicity is established, use this workflow to determine if the compound acts primarily as a kinase inhibitor or a tubulin poison.

Workflow Diagram:

Workflow Start IC50 Established Decision Select Assay Start->Decision WB Western Blot: p-p38 / p-HSP27 Decision->WB Path A IF Immunofluorescence: Tubulin Morphology Decision->IF Path B Result1 Reduced Phosphorylation = Kinase Inhibitor WB->Result1 Result2 Disrupted Network = Tubulin Poison IF->Result2

Figure 2: Experimental decision tree for validating the primary mechanism of action.

Path A: Kinase Inhibition Validation (Western Blot)

  • Stimulation: Serum-starve cells (A549) for 12 hours. Pre-treat with 4-(2-methoxyphenyl)-1H-imidazole (at IC

    
    ) for 1 hour.
    
  • Activation: Stimulate p38 pathway using UV radiation or Anisomycin (10

    
    g/mL) for 30 minutes.
    
  • Lysis: Harvest cells in RIPA buffer containing phosphatase inhibitors (Na

    
    VO
    
    
    
    , NaF).
  • Targets:

    • Primary: Phospho-p38 MAPK (Thr180/Tyr182). Note: Some inhibitors prevent phosphorylation, others bind the active form. Check downstream targets.

    • Secondary (More Reliable): Phospho-MAPKAPK-2 (Thr334) or Phospho-HSP27 (Ser82). Inhibition of these confirms functional p38 blockade.

Path B: Tubulin Polymerization Assay (Cell-Free) Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).

  • Prepare 4-(2-methoxyphenyl)-1H-imidazole at 10x concentration.

  • Mix with purified tubulin (>99%) in G-PEM buffer + GTP at 4°C.

  • Transfer to a pre-warmed (37°C) plate reader immediately.

  • Metric: Measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 minutes.

  • Interpretation: A decrease in V

    
     or lag-time extension compared to Taxol (stabilizer) or Vinblastine (destabilizer) confirms direct tubulin interaction.
    

Strategic Considerations & Troubleshooting

  • Selectivity Issues: The simple 4-aryl-imidazole core is "promiscuous." It may inhibit COX-2 or CYP450 enzymes. Always run a counter-screen if using in vivo.

  • Fluorescence Interference: Imidazole derivatives can sometimes autofluoresce. Always include a "compound only" well (no cells) in MTT or fluorescence assays to subtract background.

  • Structure-Activity Relationship (SAR) Insight: If the 2-methoxy derivative shows weak activity, consider synthesizing the 2,4,5-trisubstituted analog (e.g., adding a 4-fluorophenyl at position 5 and a pyridine at position 4). The 2-methoxyphenyl group at the N1 or C2 position often improves metabolic stability compared to unsubstituted phenyl rings.

References

  • Boehm, J. C., et al. (1996). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency." Journal of Medicinal Chemistry. Link

  • Wang, Z., et al. (2016). "Design and Synthesis of Potent in Vitro and in Vivo Anticancer Agents Based on 1-(3',4',5'-Trimethoxyphenyl)-2-Aryl-1H-Imidazole." Scientific Reports. Link[2]

  • Kumar, S., et al. (2003). "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases." Nature Reviews Drug Discovery. Link

  • Duan, Y. C., et al. (2013). "Design, synthesis and antitumor activity of novel 2,4,5-trisubstituted imidazole derivatives." European Journal of Medicinal Chemistry. Link

  • BenchChem. "2-(2-Methoxyphenyl)-4,5-diphenyl-1H-imidazole Product Data." BenchChem Database. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-(2-Methoxyphenyl)-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when scaling up or optimizing the yield of 4-(2-methoxyphenyl)-1H-imidazole.

The 4-aryl-1H-imidazole scaffold is notoriously difficult to synthesize in high yields due to competing N-arylation, thermal degradation of electron-rich intermediates, and complex tautomeric equilibria. This guide dissects the causality behind these failures and provides self-validating protocols to ensure reproducible, high-yield outcomes.

Part 1: Synthetic Strategy Diagnostics

Before troubleshooting, it is critical to evaluate your chosen synthetic route. The traditional Bredereck condensation often fails for electron-rich substrates like the 2-methoxy derivative. We strongly recommend transitioning to a phase-transfer Suzuki-Miyaura coupling for optimal yields.

SynthesisRoutes A 4-Bromo-1H-imidazole + 2-Methoxyphenylboronic acid C1 Suzuki-Miyaura Coupling PdCl2(dppf), TBAB, Na2CO3 A->C1 B 2-Bromo-1-(2-methoxyphenyl) ethanone + Formamide C2 Bredereck Condensation >150°C (Thermal Degradation) B->C2 C3 Optimized Condensation (NH4)2CO3, HCOOH, 100°C B->C3 Prod 4-(2-Methoxyphenyl)-1H-imidazole C1->Prod 85-92% Yield C2->Prod <40% Yield (Tar) C3->Prod 70-78% Yield

Fig 1: Synthetic pathways and yield optimization strategies for 4-(2-methoxyphenyl)-1H-imidazole.

Part 2: Troubleshooting & FAQs

Q1: Why is my yield consistently below 40% when using the traditional Bredereck condensation (formamide + α-bromoketone)? Causality: The electron-donating 2-methoxy group on 2-bromo-1-(2-methoxyphenyl)ethanone significantly increases the substrate's susceptibility to thermal degradation. The traditional Bredereck synthesis requires harsh temperatures (>150°C), which causes the α-bromoketone to polymerize into intractable tar before it can fully condense with formamide. Solution: If you must use the α-bromoketone route, abandon neat formamide. Switch to a milder multicomponent approach using ammonium carbonate and formic acid at 100°C . This lowers the activation energy barrier for imine formation and prevents the thermal degradation of the electron-rich aromatic ring.

Q2: I am attempting the Suzuki-Miyaura cross-coupling of 4-bromo-1H-imidazole with 2-methoxyphenylboronic acid. Why am I observing unreacted starting material and palladium black precipitation? Causality: Unprotected imidazoles are excellent ligands for transition metals. In a standard monophasic Suzuki reaction, the free N-H of the imidazole coordinates tightly to the palladium center, poisoning the catalyst and causing it to aggregate into inactive "palladium black." Solution: Implement phase-transfer conditions using tetrabutylammonium bromide (TBAB) in a toluene/water biphasic system [1]. TBAB acts as a phase-transfer shuttle, pulling the activated boronate complex into the organic layer where the Pd catalyst resides. This physical separation prevents the aqueous base from stripping the palladium ligands while simultaneously accelerating transmetalation. Furthermore, using a bulky ligand like dppf (in PdCl2(dppf)) sterically hinders N-arylation, ensuring exclusive C4-arylation.

Q3: After successful synthesis, my NMR shows broadened peaks and complex splitting in the imidazole region. Do I have a mixture of impurities? Causality: This is a classic false-negative in quality control. 4-(2-methoxyphenyl)-1H-imidazole undergoes rapid annular tautomerism with 5-(2-methoxyphenyl)-1H-imidazole in solution at room temperature. The proton on the nitrogen rapidly exchanges, causing the C4 and C5 protons to average out on the NMR timescale, leading to severe peak broadening. Solution: This is not an impurity; it is a physical phenomenon. To achieve sharp, publication-quality NMR spectra, dissolve your sample in CDCl3 and add one drop of trifluoroacetic acid (TFA). This protonates the imidazole ring, locking it into the symmetrical imidazolium cation and immediately resolving the peak broadening.

Part 3: Mechanistic Workflow of the Optimized Route

To fully control the yield, you must understand the catalytic cycle you are manipulating. The diagram below illustrates how TBAB intervenes in the transmetalation step to rescue the catalyst from degradation.

CatalyticCycle Pd Active Catalyst Pd(0)dppf Ox Oxidative Addition Forms Pd(II) intermediate Pd->Ox 4-Bromoimidazole TM Transmetalation TBAB facilitates Ar-B(OH)2 entry Ox->TM RE Reductive Elimination C-C bond formation TM->RE 2-Methoxyphenylboronic acid RE->Pd Product Release

Fig 2: Catalytic cycle of the phase-transfer Suzuki-Miyaura arylation highlighting TBAB's role.

Part 4: Quantitative Data Summaries

The following table summarizes the expected yields and primary failure modes based on the chosen synthetic methodology.

Synthetic RouteReagents & CatalystsTemperatureReaction TimeAverage YieldPrimary Impurity / Failure Mode
Suzuki-Miyaura (Phase-Transfer) PdCl2(dppf), Na2CO3, TBAB90°C18 h85 - 92% Protodeboronation byproduct
Optimized Condensation (NH4)2CO3, HCOOH100°C2 - 4 h70 - 78% Unreacted α-bromoketone
Traditional Bredereck Formamide (neat)160°C6 h30 - 45% Polymeric tar / thermal degradation

Part 5: Self-Validating Standard Operating Procedure (SOP)

Protocol: Phase-Transfer Suzuki-Miyaura Arylation of 4-Bromo-1H-imidazole Objective: Synthesize 4-(2-methoxyphenyl)-1H-imidazole with >85% yield while suppressing N-arylation and catalyst poisoning.

Step 1: Reagent Charging & Degassing

  • Charge a flame-dried Schlenk flask with 4-bromo-1H-imidazole (1.0 equiv), 2-methoxyphenylboronic acid (1.2 equiv), PdCl2(dppf) (0.05 equiv), and TBAB (0.1 equiv).

  • Self-Validation Checkpoint: Inspect the solid mixture. It should be a uniform pale orange/yellow. Any dark black specks indicate premature Pd(0) oxidation; discard the catalyst batch if present.

  • Add degassed toluene (0.2 M) and 2M aqueous Na2CO3 (3.0 equiv). Degas the biphasic mixture via three rigorous freeze-pump-thaw cycles.

Step 2: Catalytic Reaction

  • Heat the vigorously stirred biphasic mixture to 90°C under an argon atmosphere for 18 hours.

  • Self-Validation Checkpoint: Within the first 30 to 45 minutes, the organic layer will transition from orange to a deep red-brown. This color shift is the visual confirmation of active Pd(0) complex formation and successful oxidative addition. If the solution turns black and a precipitate forms at the phase boundary, oxygen has breached the system.

Step 3: Workup & Phase Separation

  • Cool the reaction to room temperature. Dilute with ethyl acetate and partition the layers.

  • Self-Validation Checkpoint: Spot the organic layer on a silica TLC plate (Eluent: 5% MeOH in DCM). The starting 4-bromoimidazole (Rf ~0.2, faint UV) should be completely consumed, replaced by a new, strongly UV-active spot (Rf ~0.4) corresponding to the highly conjugated product.

Step 4: Purification & Isolation

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (silica gel, gradient DCM to 5% MeOH/DCM).

  • To isolate the free base as a stable solid, neutralize any residual acidic fractions with aqueous ammonia and recrystallize from hot ethyl acetate/hexane.

Part 6: References

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. Journal of Organic Chemistry, 72(22), 8543-8546. URL:[Link]

  • Li, X., et al. (2014). One-Pot Synthesis of 2-Alkyl-4(5)-aryl-1H-imidazoles from 1-Aryl-2-bromoethanones, Ammonium Carbonate and Aliphatic Carboxylic Acids. ChemInform. URL:[Link]

Sources

"troubleshooting purification of 4-(2-methoxyphenyl)-1H-imidazole by chromatography"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Purification of 4-(2-methoxyphenyl)-1H-imidazole

As a Senior Application Scientist, I frequently encounter challenges in the chromatographic purification of substituted imidazoles. The molecule 4-(2-methoxyphenyl)-1H-imidazole presents a unique set of physicochemical hurdles: a basic nitrogen capable of strong secondary interactions, annular tautomerism, and steric hindrance from the bulky 2-methoxyphenyl group.

This guide is designed to move beyond simple troubleshooting steps by explaining the chemical causality behind these phenomena, ensuring your purification workflows are predictable, scalable, and self-validating.

Part 1: Troubleshooting FAQs

Q1: Why does my product streak severely on normal-phase silica gel, even when using highly polar solvent mixtures? Causality: The severe streaking (tailing) is not a solubility issue; it is an electrostatic phenomenon. Bare silica gel contains surface silanol groups (-SiOH) that are weakly acidic (pKa ~4.5–6.5). The basic nitrogen of the imidazole ring (pKa ~7.0) readily protonates, creating a strong ion-exchange interaction with the anionic silanols (-SiO⁻) [1]. Because this secondary electrostatic interaction has slow desorption kinetics compared to standard adsorption, the molecules drag through the column, creating a long tail. Solution: You must chemically mask the active silanols. Add a sacrificial basic modifier—such as 1–5% Triethylamine (TEA) or ammonium hydroxide—to your mobile phase. The TEA preferentially binds to the highly active silanol sites, allowing the imidazole to elute based purely on its polarity.

Q2: In Reverse-Phase HPLC (RP-HPLC), I observe broad, asymmetric peaks. How do I correct this? Causality: This is a classic case of mixed-mode retention. In standard unbuffered water/acetonitrile gradients, the pH is typically around 5.5–6.0. At this pH, 4-(2-methoxyphenyl)-1H-imidazole is partially ionized, and residual silanols on the C18 stationary phase are also partially ionized. The molecule is retained by both hydrophobic interactions (with the C18 chains) and electrostatic interactions (with the silanols) [2, 3]. Solution: You must force the molecule into a single ionization state.

  • Option A (Low pH): Use 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~2.0. This fully protonates the imidazole and fully neutralizes the silanols, eliminating the ion-exchange mechanism.

  • Option B (High pH): Use a 10 mM Ammonium Bicarbonate buffer adjusted to pH 9.5. This fully deprotonates the imidazole into its neutral free-base form, allowing for pure hydrophobic retention.

Q3: I am seeing two closely eluting peaks with the exact same mass in LC-MS. Is my product impure? Causality: If the mass and fragmentation patterns are identical, you are likely observing annular tautomerism [4]. The proton on the imidazole nitrogen rapidly migrates between the N1 and N3 positions, meaning your sample is a dynamic mixture of 4-(2-methoxyphenyl)-1H-imidazole and 5-(2-methoxyphenyl)-1H-imidazole. If the rate of this interconversion is slow relative to the chromatographic timescale, the two tautomers will begin to resolve into a split peak or a broad "bridge." Solution: Increase the column compartment temperature to 45–50 °C. Adding thermal energy accelerates the tautomeric exchange rate. When the exchange becomes significantly faster than the chromatographic timescale, the split peaks will coalesce into a single, sharp, time-averaged peak.

Part 2: Quantitative Data Presentation

The following table summarizes the quantitative impact of various mobile phase modifiers on the chromatographic behavior of 4-(2-methoxyphenyl)-1H-imidazole.

Chromatography ModeMobile Phase ModifierPrimary Mechanism of ActionExpected Peak Symmetry (

)
Retention Factor (

) Shift
Normal Phase (Silica)None (Hexane/EtOAc)Standard adsorption (High silanol activity)> 3.5 (Severe Tailing)High (

> 5)
Normal Phase (Silica)2% Triethylamine (TEA)Competitive silanol masking1.0 - 1.2 (Sharp)Moderate decrease
Reverse Phase (C18)None (Water/MeCN)Mixed-mode (Hydrophobic + Ionic)2.0 - 2.8 (Broad)Variable / Unstable
Reverse Phase (C18)0.1% TFA (pH ~2.0)Silanol suppression (Analyte protonated)1.1 - 1.3 (Good)Significant decrease
Reverse Phase (C18)10 mM

(pH 9.5)
Analyte deprotonation (Free base)1.0 - 1.1 (Excellent)Significant increase

Part 3: Standardized Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in control steps to prove that the chromatographic improvements are due to the chemical interventions described above, rather than physical column degradation.

Protocol A: Base-Deactivated Normal Phase Flash Chromatography

Objective: Purify crude 4-(2-methoxyphenyl)-1H-imidazole while suppressing silanol-induced streaking.

  • System Validation (TLC Pre-check): Spot the crude mixture on two separate silica TLC plates. Develop Plate 1 in 50:50 Hexane:Ethyl Acetate. Develop Plate 2 in 49:49:2 Hexane:Ethyl Acetate:TEA. Validation: If Plate 2 yields a tight, circular spot while Plate 1 streaks to the baseline, silanol interaction is confirmed, validating the use of the TEA modifier.

  • Solvent Preparation: Prepare the elution solvent (e.g., 50% EtOAc in Hexanes) and add 2% v/v Triethylamine. Mix thoroughly.

  • Column Equilibration: Flush a bare silica flash column with at least 3 Column Volumes (CV) of the TEA-modified solvent. Crucial Step: The column must be pre-equilibrated so the TEA can bind to the silanols before the sample is introduced.

  • Sample Loading: Dissolve the crude imidazole in a minimum amount of the modified solvent (or dry-load onto celite) and apply to the column.

  • Elution: Run the column at a standard flow rate. Collect fractions and verify purity via TLC using the TEA-modified solvent system.

Protocol B: High-pH Preparative RP-HPLC

Objective: Achieve baseline resolution of the imidazole from synthetic impurities using free-base hydrophobic retention.

  • System Validation (Column Integrity Check): Inject a mixture of Uracil (void volume marker) and Toluene (neutral retained marker) using a neutral water/acetonitrile gradient. Validation: If the Toluene peak is perfectly symmetrical (

    
     ~ 1.0), the column bed is physically intact. Any tailing observed in the imidazole sample is therefore chemically induced, validating the need for pH adjustment.
    
  • Column Selection: Select an ethylene-bridged hybrid (BEH) C18 column. Standard silica C18 columns will dissolve at high pH; hybrid particles are stable up to pH 12.

  • Buffer Preparation: Dissolve Ammonium Bicarbonate in MS-grade water to a concentration of 10 mM. Adjust the pH to 9.5 using dilute Ammonium Hydroxide.

  • Method Setup: Set the column oven to 45 °C (to coalesce tautomers). Run a gradient from 5% to 95% Acetonitrile against the pH 9.5 aqueous buffer over 15 minutes.

  • Recovery: Collect the target peak. Because Ammonium Bicarbonate is volatile, the fractions can be directly lyophilized to yield the pure free-base imidazole without salt contamination.

Part 4: Troubleshooting Workflow Visualization

ImidazoleTroubleshooting Start Poor Peak Shape / Resolution 4-(2-methoxyphenyl)-1H-imidazole Mode Identify Chromatography Mode Start->Mode NP Normal Phase (Silica) Mode->NP RP Reverse Phase (C18/C8) Mode->RP NP_Issue Severe Tailing / Streaking Cause: Silanol Interactions NP->NP_Issue RP_Issue Broadening / Splitting Cause: Mixed-mode or Tautomerism RP->RP_Issue NP_Fix Add 1-5% TEA or NH4OH to Mobile Phase NP_Issue->NP_Fix RP_Check Is it Tautomerism or Silanol Tailing? RP_Issue->RP_Check RP_Tautomer Peak Splitting (Same Mass) RP_Check->RP_Tautomer RP_Silanol Asymmetric Tailing RP_Check->RP_Silanol RP_Fix1 Increase Temp to 45°C (Coalesce Tautomers) RP_Tautomer->RP_Fix1 RP_Fix2 Use High pH Buffer (e.g., NH4HCO3 pH 9.5) RP_Silanol->RP_Fix2

Workflow for troubleshooting chromatographic issues of 4-(2-methoxyphenyl)-1H-imidazole.

References

  • "How Column Inertness Improves the Chromatography of Basic Compounds", Restek Corporation / GCMS.cz.
  • "Stationary Phases for Green Liquid Chromatography", MDPI.
  • "Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography", MDPI.
  • "Assessment of 4-(5-)methylimidazole in soft drinks and dark beer", El Poder del Consumidor / Journal of Chromatography A.

Technical Support Center: Synthesis of 4-(2-methoxyphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 4-(2-methoxyphenyl)-1H-imidazole and related structures. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing multi-component reactions for the synthesis of substituted imidazoles. We will delve into the common challenges, particularly the formation of side products, and provide actionable troubleshooting strategies grounded in mechanistic principles.

Part 1: Frequently Asked Questions (FAQs)

This section provides a foundational understanding of the synthetic strategy and its inherent challenges.

Q1: What is the primary synthetic route for 4-(2-methoxyphenyl)-1H-imidazole?

A1: The most prevalent and versatile method for this class of compounds is the Debus-Radziszewski imidazole synthesis .[1] This is a multi-component reaction that constructs the imidazole core by condensing a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[2] For the specific target, 4-(2-methoxyphenyl)-1H-imidazole, the typical reactants would be:

  • 1,2-Dicarbonyl: 1-(2-methoxyphenyl)ethane-1,2-dione (also known as 2-methoxyphenylglyoxal).

  • Aldehyde: Formaldehyde (provides the C2 carbon of the imidazole ring).

  • Ammonia Source: Ammonium acetate is widely used as it conveniently provides two equivalents of ammonia.[3]

Q2: Why is the Radziszewski reaction susceptible to side product formation?

A2: The efficiency of a multi-component reaction is also its primary challenge. The reaction proceeds through several intermediates, and multiple reactive species are present in a single pot. This creates competing reaction pathways. The main challenges stem from:

  • Competing Cyclization Pathways: Intermediates can cyclize in different ways, leading to heterocyclic isomers like oxazoles.[4][5]

  • Intermediate Instability: Key intermediates, such as the diimine formed from the dicarbonyl and ammonia, can be unstable and susceptible to decomposition under the reaction conditions.[6]

  • Sub-optimal Reaction Conditions: The classical Radziszewski synthesis is often plagued by poor yields and side reactions, necessitating careful optimization of catalysts, temperature, and stoichiometry.[5][7]

Part 2: Troubleshooting Guide: Common Side Products & Solutions

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: Persistent Low Yields

Q: My reaction yield for 4-(2-methoxyphenyl)-1H-imidazole is consistently below 50%. What are the primary causes and how can I optimize the reaction?

A: Low yields are a frequent complaint with the traditional Debus-Radziszewski reaction.[6] The cause is often a combination of intermediate decomposition and suboptimal reaction kinetics.

Causality & Troubleshooting:

  • Intermediate Decomposition via Reverse Aldol Condensation: The dicarbonyl starting material or its imine intermediates can undergo a retro-aldol-type cleavage, especially at elevated temperatures, breaking the C-C bond and reducing the availability of the precursor for cyclization.[5][6]

    • Solution: Maintain strict temperature control. Consider a stepwise addition of reagents, adding the aldehyde last after the initial condensation of the dicarbonyl and ammonium acetate has begun. This minimizes the concentration of all reactive species at any given time.

  • Suboptimal Reaction Conditions: Conventional heating often requires long reaction times, increasing the likelihood of thermal degradation.

    • Solution: Modern catalytic and energy input methods can drastically improve yields and reduce reaction times. Microwave-assisted synthesis, for instance, provides rapid and uniform heating, which can favor the desired reaction pathway over slower, degradative side reactions.[6] The use of catalysts like DABCO, triethylamine, or various Lewis and Brønsted acids has also been shown to improve yields significantly.[7]

Data Summary: Impact of Conditions on Imidazole Synthesis Yield

MethodCatalystSolventTemperature (°C)TimeTypical Yield (%)Reference
ConventionalNone (Acetic Acid)Glacial Acetic AcidReflux5-12 h40-60%[8]
ConventionalDABCOt-butanol60-65°C12 h~92%[7]
MicrowaveNone (Solvent-free)None70°C~1 h85-93%[9]
UltrasoundDiethyl bromophosphateAcetonitrileAmbient30-45 min~97%[7]
Issue 2: Identification of an Isomeric Byproduct (Oxazole)

Q: My mass spectrometry data shows an impurity with the same mass as my target imidazole. The NMR is complex. Could this be an oxazole, and how can I prevent its formation?

A: Yes, the formation of an oxazole isomer is a classic and well-documented side reaction in this synthesis.[4][5] It arises from an alternative cyclization and dehydration pathway of a common intermediate.

Mechanistic Insight:

The key intermediate is formed from the condensation of the aldehyde with the diimine of the dicarbonyl. The desired pathway involves cyclization through the nitrogen atoms to form the dihydroimidazole precursor. However, a competing pathway involves cyclization through one nitrogen and one oxygen atom (from the hydroxyl intermediate), which, after dehydration, leads to an oxazole ring.

Workflow: Competing Imidazole vs. Oxazole Formation

G Reactants Dicarbonyl + Aldehyde + 2 NH3 Intermediate Key Hydroxyl Amine Intermediate Reactants->Intermediate Condensation Imidazole_Pre Dihydroimidazole Intermediate Intermediate->Imidazole_Pre Favored Pathway (N,N Cyclization) Oxazole_Pre Dihydrooxazole Intermediate Intermediate->Oxazole_Pre Competing Pathway (N,O Cyclization) Imidazole_Prod 4-(Aryl)-1H-imidazole (Desired Product) Imidazole_Pre->Imidazole_Prod Aromatization (-H2O) Oxazole_Prod 5-(Aryl)-oxazole (Side Product) Oxazole_Pre->Oxazole_Prod Aromatization (-H2O, -NH3)

Caption: Competing cyclization pathways in Radziszewski synthesis.

Avoidance Strategy:

The formation of the imidazole is generally favored by conditions that enhance the nucleophilicity of both nitrogen atoms in the diimine intermediate.

  • Control pH: The reaction is often run in acetic acid. Excessively acidic conditions can protonate the nitrogen atoms, reducing their nucleophilicity and potentially favoring the oxazole pathway. Using ammonium acetate provides a buffering effect.

  • Ammonia Source: Ensure a sufficient excess of the ammonia source (ammonium acetate). This helps drive the equilibrium towards the formation of the diimine and favors the subsequent N,N-cyclization.[6]

  • Temperature: Lowering the reaction temperature, while potentially slowing the reaction, can increase the selectivity for the thermodynamically more stable imidazole product over the kinetically formed oxazole.

Issue 3: High Molecular Weight, Insoluble Byproducts

Q: After work-up, I have a significant amount of an insoluble, deeply colored solid that is not my product. What is it?

A: This is likely due to the formation of highly conjugated polymeric or self-condensation products. A well-known example is lophine (2,4,5-triphenylimidazole) , which can form when benzaldehyde and benzil are used.[5] While your specific aldehyde is different (formaldehyde), analogous self-condensation reactions can occur, especially under harsh conditions.

Causality & Troubleshooting:

  • Mechanism: These side reactions can occur when an intermediate (e.g., the diimine) reacts with another molecule of the aldehyde or dicarbonyl rather than undergoing intramolecular cyclization. This leads to larger, oligomeric structures that are often poorly soluble.

  • Avoidance Strategy:

    • Stoichiometry Control: Avoid using a large excess of the aldehyde. Add the aldehyde portion-wise or via syringe pump to keep its instantaneous concentration low.

    • Homogeneous Conditions: Ensure efficient stirring to avoid localized "hot spots" or high concentrations of reactants, which can promote polymerization.

    • Reaction Time: Monitor the reaction by TLC. Do not let the reaction run for an excessively long time after the starting materials have been consumed, as this can lead to product degradation and polymerization.

Part 3: Recommended Experimental & Purification Protocols

Protocol 1: Microwave-Assisted Synthesis of 4-(2-methoxyphenyl)-1H-imidazole

This protocol is optimized for high yield and minimal side product formation.

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 1-(2-methoxyphenyl)ethane-1,2-dione (1.0 mmol, 1.0 eq), ammonium acetate (4.0 mmol, 4.0 eq), and aqueous formaldehyde (37% w/w, 1.2 mmol, 1.2 eq).

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80-100°C for 20-30 minutes. The reaction progress should be monitored by TLC (e.g., using a 5:4:1 mixture of toluene:ethyl acetate:formic acid).[8]

  • Work-up: After cooling the reaction vessel to room temperature, pour the mixture into 50 mL of cold deionized water. A precipitate will form.

  • Isolation: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 20 mL) to remove excess ammonium acetate and other water-soluble impurities. Dry the product under vacuum.

Protocol 2: Purification by Recrystallization

This is the most effective method for removing common side products like oxazoles and oligomers.[6]

  • Solvent Selection: Hot ethanol is a commonly used and effective solvent for recrystallizing aryl-imidazoles.[6]

  • Procedure: a. Place the crude, dried product in an Erlenmeyer flask. b. Add a minimal amount of boiling ethanol to just dissolve the solid. Use a hot plate and ensure good ventilation. c. Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. d. For maximum recovery, place the flask in an ice bath for 30 minutes to complete crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to a constant weight.

By understanding the mechanistic origins of common side products and implementing these optimized protocols, researchers can significantly improve the yield, purity, and reproducibility of their 4-(2-methoxyphenyl)-1H-imidazole synthesis.

References

Sources

Technical Support Center: Optimization of Reaction Conditions for Substituted Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of substituted imidazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of imidazole ring formation. The following content provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address the practical challenges encountered in the laboratory. Our focus is on elucidating the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when planning and executing the synthesis of substituted imidazoles.

Q1: What are the most common synthetic routes for creating a substituted imidazole core, and how do I choose the best one?

A1: Selecting the appropriate synthetic route is critical and depends on the desired substitution pattern and available starting materials. The most prevalent methods include:

  • Debus-Radziszewski Reaction: A classic and versatile multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (often from an ammonium salt like ammonium acetate).[1][2] It is particularly effective for synthesizing 2,4,5-trisubstituted imidazoles and is widely used commercially.[2]

  • Van Leusen Imidazole Synthesis: This method is valuable for preparing imidazoles from aldimines by reacting them with tosylmethyl isocyanide (TosMIC).[2] A three-component variation, where the aldimine is generated in situ from an aldehyde and a primary amine, is common and helps to avoid the formation of oxazole byproducts.[2]

  • Metal-Catalyzed Reactions: Transition metals, especially copper and palladium, can catalyze imidazole formation through various pathways like C-N coupling and C-H functionalization.[3][4] These methods often provide access to substitution patterns that are difficult to achieve via classical methods and may proceed under milder conditions.[2]

  • Microwave-Assisted Synthesis: Not a distinct route, but a technique applicable to many syntheses, including the Debus-Radziszewski reaction. Microwave irradiation can dramatically reduce reaction times from hours to minutes, often increasing yields and minimizing side reactions.[5][6]

To choose the best route, consider:

  • Target Substitution Pattern: The Debus-Radziszewski synthesis is ideal for 2,4,5-trisubstituted products. The Van Leusen method is excellent for 1,4,5-trisubstituted imidazoles.

  • Starting Material Availability: Your choice will be constrained by the commercial availability and ease of synthesis of the required precursors (e.g., 1,2-dicarbonyls, aldehydes, TosMIC).

  • Scalability and Conditions: For larger-scale synthesis, solvent-free conditions or proven multicomponent reactions like the Debus-Radziszewski are often preferred.[7][8]

Q2: What role does the catalyst play, and what are the modern "green" alternatives to traditional catalysts?

A2: Catalysts are crucial for enhancing reaction rates and improving yields. While many traditional syntheses can proceed without a catalyst, their inclusion is often a key optimization step.[3] Modern catalysis focuses on sustainability and efficiency:

  • Organocatalysts: These are metal-free organic molecules that can catalyze reactions. Taurine, for example, has been used as an effective and environmentally friendly organocatalyst for the one-pot synthesis of 2,4,5-Triaryl-1H-imidazoles.[9]

  • Magnetic Nanocatalysts: These catalysts, often iron-based, offer high catalytic activity and are easily separated from the reaction mixture using an external magnet, allowing for simple recovery and reuse.[10] This significantly reduces waste and cost.

  • Zeolites: These microporous aluminosilicates can act as reusable, solid-acid catalysts, promoting reactions under solvent-free conditions with high efficiency and easy workup.[7]

  • Ionic Liquids (ILs): ILs can serve as both the solvent and the catalyst, offering a "green" alternative due to their low volatility and potential for recyclability.

The choice of catalyst can profoundly impact reaction efficiency, and exploring these modern alternatives can align your synthesis with sustainable chemistry principles.[10]

Troubleshooting Guides: A Problem-Solving Approach

This section is formatted to directly address specific experimental issues.

Problem 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or failing completely. What are the most probable causes and how can I systematically troubleshoot this?

A: Low yield is the most common challenge in imidazole synthesis. It often stems from suboptimal reaction conditions related to solvent, temperature, or reactant stoichiometry.

Causality-Driven Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: The solvent is not just a medium; it actively influences reactant solubility, stabilizes transition states, and can alter reaction kinetics.[9][11]

    • Polarity Mismatch: Poor solubility of nonpolar starting materials in highly polar solvents can hinder the reaction.[12] Conversely, reactions proceeding through polar intermediates are often favored in polar solvents.[12]

    • Protic vs. Aprotic: Polar protic solvents (e.g., ethanol, water) can stabilize charged intermediates through hydrogen bonding, which may increase yields in reactions like the Debus-Radziszewski synthesis.[9] Polar aprotic solvents (e.g., DMF, DMSO) can be advantageous for reactions involving strong nucleophiles.[9][13]

    • Action Plan: Experiment with a range of solvents. An ethanol-water mixture has been shown to produce high yields (90%) for the synthesis of 2,4,5-Triaryl-1H-imidazoles.[9] Consider solvent-free conditions, which can lead to excellent yields, especially when assisted by microwave irradiation or grinding.[7][12]

  • Optimize Reaction Temperature and Time:

    • Insufficient Temperature: Many imidazole syntheses require heat to overcome the activation energy barrier. If the reaction is sluggish at room temperature, gentle heating may be necessary.[14]

    • Excessive Heat: Overheating can promote the formation of side products and decomposition, thereby lowering the yield of the desired product.[14]

    • Action Plan: Monitor your reaction's progress using Thin Layer Chromatography (TLC).[1][14] This allows you to determine the optimal reaction time and prevents the formation of degradation products from prolonged heating. If using conventional heating, consider switching to a higher-boiling point solvent to increase the reaction temperature.[12] For a more significant rate enhancement, microwave-assisted synthesis is a powerful option that can dramatically shorten reaction times and improve yields.[3][6]

  • Check Stoichiometry and Reagent Purity:

    • Incorrect Ratios: In the Radziszewski synthesis, for example, using a large molar excess of ammonia (from ammonium acetate) is crucial. This favors the formation of the diimine intermediate required for the imidazole ring, outcompeting the formation of oxazole byproducts.[14]

    • Impure Reagents: The purity of starting materials, particularly aldehydes and dicarbonyl compounds, is critical. Impurities can lead to a cascade of undesired side reactions.[14]

    • Action Plan: Verify the purity of your reagents. If necessary, purify them before use. Systematically vary the stoichiometry, especially the ammonia source, to find the optimal ratio.

Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for troubleshooting low yields in substituted imidazole synthesis.

Problem 2: Formation of Significant Byproducts/Impurities

Q: My reaction is producing a complex mixture with significant byproducts. What are they likely to be, and how can I improve the selectivity?

A: Byproduct formation is a common issue that complicates purification and reduces yield. The identity of the byproduct is often linked to the specific synthetic route.

  • Issue: Oxazole Formation in Radziszewski-type Syntheses

    • Cause: The formation of oxazole byproducts is a common competing reaction pathway.[14] It is favored when the concentration of the ammonia source is insufficient.

    • Solution: Use a significant molar excess of ammonium acetate or another ammonia source. This shifts the reaction equilibrium towards the desired imidazole product.[14] Maintaining slightly alkaline conditions can also suppress oxazole formation.

  • Issue: Solvent-Related Byproducts

    • Cause: Some solvents can participate in side reactions. For instance, using alcohols as solvents in certain reactions can lead to the formation of ether byproducts.[12]

    • Solution: If you suspect the solvent is reacting, switch to a more inert solvent system. Review the literature for your specific transformation to identify known solvent incompatibilities.

  • Issue: Incomplete Conversion or Isomer Formation

    • Cause: In reactions that can form different regioisomers, the choice of catalyst, solvent, and temperature can heavily influence selectivity.[2] Incomplete conversion leaves unreacted starting materials in your crude product.

    • Solution: Carefully control the reaction conditions. Monitor the reaction with TLC to ensure it goes to completion. If isomers are forming, a screen of different catalysts and solvents may be necessary to find conditions that favor the desired product.[2]

Problem 3: Slow or Incomplete Reactions

Q: My reaction is very slow, taking days to reach completion, or it stalls before all the starting material is consumed. How can I increase the reaction rate?

A: Reaction kinetics are governed by temperature, concentration, and the energy of the transition state.

  • Increase Temperature: The most direct way to increase the reaction rate. Switching to a higher-boiling solvent or moving the reaction to a sealed vessel to exceed the solvent's atmospheric boiling point are common strategies.[12]

  • Use Microwave Irradiation: Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5] This can reduce reaction times from hours or days to mere minutes and often improves yields.[6]

  • Change the Solvent: A more polar solvent can better stabilize polar transition states, accelerating the reaction.[11][12] The dipolarity/polarizability of a solvent often has the largest positive effect on the reaction rate.[11]

  • Add an Effective Catalyst: Introducing a catalyst provides an alternative, lower-energy reaction pathway. A wide range of catalysts, from simple Brønsted acids to complex organocatalysts or metal nanoparticles, have been shown to be effective.[3][15]

Parameter Conventional Heating Microwave-Assisted Synthesis Rationale for Improvement
Reaction Time Often hours to days (e.g., 8-24 h)[6]Typically minutes (e.g., 3-5 min)[6]Direct, rapid, and uniform heating of the reaction mixture.[5]
Typical Yield Moderate to good (e.g., 30-65%)[6]Good to excellent (e.g., 80-95%)[6]Minimized side reactions due to shorter exposure to high temperatures.
Temperature Limited by solvent boiling pointCan exceed solvent boiling point in a sealed vesselHigher temperatures lead to faster reaction rates.

Caption: Comparison of conventional heating vs. microwave-assisted organic synthesis (MAOS) for imidazole formation.

Problem 4: Issues with Product Isolation and Purification

Q: I'm having difficulty purifying my substituted imidazole. What are the best practices?

A: Purification can be challenging due to the polarity of the imidazole ring and potential contamination with reagents or high-boiling solvents.

  • Issue: Removing High-Boiling Point Solvents (DMF, DMSO)

    • Problem: These solvents are difficult to remove completely under a standard rotary evaporator.

    • Solution: If possible, choose a lower-boiling point solvent during the optimization phase.[12] If a high-boiling solvent is necessary, a workup procedure involving precipitation of the product by adding an anti-solvent (e.g., adding ice-water to a DMF or DMSO solution) is highly effective.[1][12] The precipitated solid can then be collected by filtration.

  • Issue: Co-elution during Column Chromatography

    • Problem: The product co-elutes with residual starting materials or byproducts.

    • Solution: Ensure the crude product is thoroughly dried to remove as much solvent as possible before loading it onto the column.[12] A systematic approach to selecting the eluent system is key. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Monitor the separation closely with TLC.

  • Issue: Product is a Persistent Oil

    • Problem: The final product is an oil and cannot be crystallized.

    • Solution: If the oil is pure by NMR, it may simply be the natural state of the compound. If impurities are present, try dissolving the oil in a minimal amount of a suitable solvent and precipitating it by adding an anti-solvent (like n-heptane). Sometimes, converting the imidazole to a salt (e.g., with HCl) can induce crystallization, after which the free base can be regenerated.

Detailed Experimental Protocols
Protocol 1: Optimized Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole

This protocol is based on established methods and incorporates optimization strategies.[1][16]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add benzil (1,2-diphenylethane-1,2-dione) (10 mmol, 2.10 g), benzaldehyde (10 mmol, 1.06 g, 1.02 mL), and ammonium acetate (30 mmol, 2.31 g).

    • Causality Note: A 3-fold excess of ammonium acetate is used to provide a high concentration of ammonia, which drives the reaction towards the imidazole product and minimizes oxazole formation.[14]

  • Solvent Addition: Add 30 mL of glacial acetic acid.[1] Alternatively, for a greener approach, use a 1:1 mixture of ethanol and water (30 mL).[9]

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) with vigorous stirring. Monitor the reaction progress by TLC every hour. (Eluent: 7:3 Hexane:Ethyl Acetate).

    • Self-Validation: TLC monitoring is crucial to determine when the starting materials have been consumed and to avoid potential product degradation from extended heating.[1]

  • Work-up: Once the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water to remove residual acetic acid and ammonium salts.

  • Purification: Recrystallize the crude solid from ethanol or dimethyl sulfoxide (DMSO) to yield pure 2,4,5-triphenyl-1H-imidazole as colorless plates.[1]

Debus-Radziszewski Reaction Workflow

Caption: A schematic workflow for the Debus-Radziszewski imidazole synthesis.

References
  • Jain, S., et al. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. Nanotechnology Perceptions.
  • BenchChem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting Low Yield in 2-Butyl-Imidazole Synthesis. BenchChem.
  • Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. KU ScholarWorks. (2008).
  • Optimization of reaction conditions for the synthesis of 2,4,5‐triphenyl‐1H‐imidazole (3a)a.
  • BenchChem. (2025). Imidazole Ring Formation Reactions: A Technical Support Center. BenchChem.
  • Kazemi, M., et al. (2025). Magnetic Catalysts Marvels: A Sustainable Approach to Highly Substituted Imidazoles Synthesis. Nanoscale Advances.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. BenchChem.
  • Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5.
  • Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent C
  • Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica.
  • BenchChem. (2025).
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. (2023).
  • An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable c
  • A Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. The Journal of Organic Chemistry. (2022).
  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. (2012).
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. (2023).
  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. ijarsct. (2025).
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
  • Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradi
  • Synthesis of imidazoles. Organic Chemistry Portal.
  • Srivastava, M., et al. (2009). Synthesis of some substituted imidazole derivatives. Organic Chemistry An Indian Journal.
  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry. (2019).

Sources

Technical Support Center: Scale-Up Synthesis of 4-(2-methoxyphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SC-IMID-4-OMe-001 Topic: Protocol for scaling up the synthesis of 4-(2-methoxyphenyl)-1H-imidazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

User Goal: Scale up the synthesis of 4-(2-methoxyphenyl)-1H-imidazole from gram to multigram/kilogram scale. Primary Route: The Bredereck Synthesis (condensation of


-halo ketones with formamide).
Rationale:  While various routes exist (e.g., TosMIC, Maruoka), the condensation of 2-bromo-2'-methoxyacetophenone  with excess formamide  remains the most atom-economical and scalable route for 4-aryl-1H-imidazoles unsubstituted at the 2-position. It avoids expensive isocyanides and unstable amidine intermediates.

Key Scale-Up Challenge: The primary failure mode in this reaction is "thermal runaway leading to tar formation." The reaction requires high temperatures (


) to proceed, but the product and intermediates are prone to oxidative polymerization at these temperatures.

The "Golden Path" Protocol (Scale-Up Optimized)

This protocol is optimized for a 100 g input scale . It differs from bench-scale literature by introducing a "reverse-quench" and specific temperature ramping to manage the exotherm.

Reagents & Stoichiometry
ComponentRoleEquiv.Mass/Vol (Example)Critical Quality Attribute
2-Bromo-2'-methoxyacetophenone Limiting Reagent1.0100 gMust be solid/crystalline. If oil/liquid, it has degraded (HBr release). Recrystallize before use.
Formamide Reagent & Solvent15.0 - 20.0~350 mLDryness. Water content >1% drastically increases hydrolysis to formic acid, killing yield.
Ammonium Formate (Optional)Additive0.513.7 gActs as an internal buffer/ammonia source to initiate cycle earlier.
Water / Ammonia (aq) WorkupN/A~2 LUse 28%

for pH adjustment.
Step-by-Step Methodology
Phase 1: The Reaction (Bredereck Condensation)
  • Setup: Use a 1 L 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring will fail due to viscosity), internal temperature probe, and a reflux condenser.

  • Charging: Charge Formamide (350 mL) and Ammonium Formate (13.7 g). Begin stirring.

  • Ramping: Heat the solvent mixture to 140°C . Note: Do not add the ketone yet.

  • Addition: Add the 2-Bromo-2'-methoxyacetophenone (100 g) portion-wise over 30–45 minutes.

    • Why? Adding the cold solid to hot formamide prevents the accumulation of unreacted intermediate that leads to a massive exotherm. It ensures immediate consumption.

  • Maintenance: Hold temperature at 160°C–170°C for 2–4 hours.

    • Monitor: The solution will turn dark red/brown. This is normal.

    • Endpoint: HPLC/TLC shows consumption of bromo-ketone. If >5% starting material remains after 4h, do not continue heating (tar risk). Proceed to workup.

Phase 2: Workup & Isolation (The "Sticky Stage")
  • Cooling: Cool the mixture to ~80°C.

  • Hydrolysis: Pour the hot reaction mixture slowly into ice-cold water (1 L) with vigorous stirring.

    • Result: A gummy, dark oil will likely separate. This is the HBr salt of the imidazole mixed with oligomers.

  • Basification: Adjust pH to 9–10 using concentrated Ammonium Hydroxide (

    
    ).
    
    • Observation: The gummy oil should harden into a precipitate as the free base is liberated.

  • Filtration: Filter the solid. Wash copiously with water to remove formamide.

  • Purification (Critical for Scale):

    • The crude solid is likely brown.

    • Recrystallization: Dissolve in boiling Ethanol/Water (1:1) or Ethyl Acetate . Treat with activated charcoal (10 wt%) while hot to remove color. Filter hot through Celite. Cool to crystallize.

Troubleshooting & FAQs

Category A: Reaction Failure

Q: The reaction mixture turned into a solid black rock inside the flask. What happened?

  • Diagnosis: Thermal Runaway / Polymerization.

  • Root Cause: You likely heated too long or too hot (

    
    ). The imidazole product can polymerize with the formaldehyde generated in situ (from formamide decomposition).
    
  • Fix:

    • Strictly limit temperature to 170°C.

    • Limit reaction time.[1] It is better to stop at 95% conversion than to cook for 100% and lose the batch to tar.

    • Use inert atmosphere (

      
      ) . Oxygen accelerates the darkening/tarring process at these temperatures.
      

Q: My yield is <30%. Where did the product go?

  • Diagnosis: Hydrolysis of the Imidazole Ring.

  • Root Cause: If the workup is too acidic or hot for too long, the imidazole ring can open.

  • Fix: Ensure the quench is done into cold water and basified immediately. Do not let the acidic solution sit overnight.

Category B: Isolation Issues

Q: I cannot filter the product; it clogs the funnel immediately (The "Slimy Solid" issue).

  • Diagnosis: Partial oiling out of impurities.

  • Fix: Do not use a paper filter. Use a sintered glass funnel . If the solid is sticky, redissolve in Ethyl Acetate, wash with brine, dry, and then evaporate. Do not force a filtration of a gum.

Q: The product smells strongly of almonds/sweetness.

  • Diagnosis: Residual Benzaldehyde derivative?

  • Analysis: Actually, this is likely a side product (oxazole) or residual anisaldehyde if the starting material degraded.

  • Fix: Recrystallize from Ethanol. The oxazole side product is usually more soluble in ethanol than the imidazole.

Category C: Safety (HSE)

Q: The starting material (2-Bromo-2'-methoxyacetophenone) is making everyone cry.

  • Alert: This compound is a potent lachrymator (tear gas agent).

  • Protocol:

    • Handle only in a functioning fume hood.

    • Decontamination: Keep a beaker of 5% Sodium Thiosulfate solution nearby. Wash all spatulas and glassware in this solution before removing them from the hood. Thiosulfate neutralizes the alpha-bromo ketone instantly.

Process Visualization

Workflow Diagram

The following diagram outlines the critical decision points during the scale-up process.

G Start Start: 100g Scale-Up CheckSM QC: Check Bromo-Ketone (Is it crystalline?) Start->CheckSM Recryst Action: Recrystallize SM CheckSM->Recryst No (Oily/Dark) Reaction Reaction: Formamide, 160°C (Portion-wise Addition) CheckSM->Reaction Yes (White/Yellow Solid) Recryst->Reaction Monitor Monitor: HPLC/TLC @ 2h Reaction->Monitor Decision Is Conversion >95%? Monitor->Decision Decision->Reaction No (<4h total) StopHeat Stop Heating Immediately Decision->StopHeat Yes Decision->StopHeat No (>4h total) Quench Quench: Pour into Ice Water StopHeat->Quench Basify Adjust pH to 9-10 (NH4OH) Quench->Basify FormSolid Does a solid precipitate? Basify->FormSolid Filter Filter & Wash (Water) FormSolid->Filter Yes Extract Extract w/ EtOAc Evaporate to Solid FormSolid->Extract No (Sticky Gum) Purify Recrystallize (EtOH/Water) Filter->Purify Extract->Purify

Caption: Logic flow for the Bredereck synthesis of 4-(2-methoxyphenyl)-1H-imidazole, highlighting critical decision nodes for purity and isolation.

Mechanistic Insight & Failure Modes

Understanding why the reaction fails is crucial for troubleshooting.

Mechanism SM Alpha-Bromo Ketone Intermed Intermediate: Alpha-Formamido Ketone SM->Intermed Nucleophilic Subst. Formamide Formamide (Excess) Formamide->Intermed Product Target Imidazole Intermed->Product Cyclization (-H2O) High Temp Required Oxazole Oxazole Side Product Intermed->Oxazole Low NH3 conc. (Acidic conditions) Tar Polymer/Tar (FAILURE) Product->Tar Overheating (>180C) Oxidation

Caption: Simplified mechanistic pathway showing the competition between successful cyclization and thermal degradation (Tar) or Oxazole formation.

References & Authority

The following references ground the protocol in established chemical literature. While specific literature for the ortho-methoxy derivative is less common than the para-isomer, the chemistry is homologous.

  • General Bredereck Synthesis Protocol:

    • Bredereck, H., & Theilig, G. (1953). "Über die Darstellung von Imidazolen aus

      
      -Halogen-ketonen und Formamid." Chemische Berichte.
      
    • Relevance: Establishes the foundational mechanism of using formamide as both solvent and reagent.

  • Scale-Up of 4-Aryl Imidazoles (Organic Syntheses):

    • Murry, J. A., et al. (2003). "Synthesis of 2,4-Substituted Imidazoles: 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole." Organic Syntheses, Vol. 80, p. 200.

    • Relevance: Although this uses an amidine, it details the handling of alpha-bromo ketones on a multi-kilogram scale and the critical nature of temperature control.

  • Safety Data (Alpha-Bromo Ketones):

    • Fisher Scientific / Stanford EHS. "Safety Data Sheet: 2-Bromo-2'-methoxyacetophenone."

    • Relevance: Critical safety data regarding lachrymator properties and neutralization.

  • Alternative Microwave Routes (Small Scale Validation):

    • Shelke, K. F., et al. (2009). "Microwave Assisted Synthesis of 2,4,5-Triaryl-1H-Imidazoles."

    • Relevance: Validates the formation of the imidazole ring from methoxy-substituted precursors, though less applicable to kg-scale due to microwave penetration depth limits.

Sources

Technical Support Center: Analytical Refinement for 4-(2-methoxyphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Quantification & Method Optimization CAS: 35574-04-0 (and related isomers)[1][2][3]

Executive Technical Dashboard

Before troubleshooting, verify your physicochemical baseline. Most analytical failures with this compound stem from ignoring the imidazole nitrogen's basicity or its tautomeric nature.

ParameterValue / BehaviorAnalytical Implication
Core Structure Imidazole + o-MethoxyphenylAmphoteric.[1][2][3] The ortho position creates steric strain, potentially affecting tautomeric equilibrium.
pKa (Conjugate Acid) ~6.2 – 6.8 (Est.)[3]CRITICAL: At pH 6.0–7.0, the molecule exists in a transitional ionization state, causing retention time (RT) drift.
LogP ~1.6 – 1.9Moderately lipophilic.[2][3] Requires organic modifier (ACN/MeOH) >20% for elution on C18.
UV Max (

)
~254 nm / ~280 nmDual-band absorption.[2][3] 254 nm is standard; 280 nm offers higher specificity against aliphatic impurities.
Tautomerism 1H-imidazole

3H-imidazole
Can cause peak splitting or broadening if column temperature is too low (<30°C).[1][2][3]

Core Protocol: The "Golden" Method

Note: This protocol prioritizes peak symmetry over raw retention by utilizing high-pH stability, effectively neutralizing the imidazole nitrogen to prevent silanol tailing.[1][2]

  • Column: High-pH stable C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18), 4.6 x 100 mm, 2.5 µm or 3.5 µm.[2][3]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2][3]

  • Flow Rate: 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UPLC).

  • Temperature: 40°C (Essential to drive fast tautomeric exchange).[2]

  • Detection: UV @ 254 nm.[2][4][5]

  • Gradient:

    • 0 min: 10% B[1][2]

    • 8 min: 90% B[1][2]

    • 10 min: 90% B[1][2]

    • 10.1 min: 10% B (Re-equilibration)

Troubleshooting & FAQs

Module A: Peak Shape & Tailing

Q: Why does my 4-(2-methoxyphenyl)-1H-imidazole peak exhibit severe tailing (As > 1.5) even on a new C18 column?

A: This is the classic "Silanol Effect." At acidic or neutral pH (pH 3–7), the imidazole ring is protonated (


). Standard silica-based C18 columns contain residual silanol groups (

) on the stationary phase surface.[1][2][3] The cationic imidazole interacts electrostatically with these anionic silanols, causing secondary retention (tailing).

Corrective Actions:

  • The High pH Switch (Preferred): Use the "Golden Method" above (pH 10). At this pH, the imidazole is deprotonated (neutral) and the silanols are ionized, but the electrostatic repulsion prevents interaction. Note: You MUST use a hybrid-silica column rated for pH > 9.[1][2][3]

  • The Ion-Pairing Fix (Alternative): If you are restricted to acidic mobile phases (e.g., 0.1% Formic Acid), add an ion-pairing agent like Hexanesulfonate or Trifluoroacetic Acid (TFA) (0.05–0.1%).[2][3] TFA saturates the silanol sites and pairs with the imidazole, sharpening the peak.

Module B: Peak Splitting (The "Ghost" Peak)

Q: I see a "split" peak or a shoulder, but MS confirms both are the same mass (m/z 175). Is my column failing?

A: Likely not. You are observing Annular Tautomerism . The hydrogen on the imidazole nitrogen oscillates between N1 and N3.

  • Slow Exchange: Distinct peaks for each tautomer (rare in HPLC).

  • Intermediate Exchange: Broad, distorted, or "split" peaks (Common at room temp).

  • Fast Exchange: Sharp, single average peak.

Corrective Actions:

  • Increase Column Temperature: Raise the oven to 40°C or 45°C . Thermal energy accelerates the proton transfer rate, merging the signals into a sharp singlet.

  • Buffer Concentration: Ensure your buffer strength is at least 10–20 mM. Buffer species can act as proton shuttles, catalyzing the tautomeric exchange.

Module C: Retention Time Instability

Q: My retention time drifts by ±0.5 minutes between runs. Why?

A: You are likely operating near the pKa inflection point . The pKa of the conjugate acid is approx 6.5. If you use a Phosphate buffer at pH 6.5 or Ammonium Acetate at pH 6.8, small fluctuations in mobile phase preparation or laboratory temperature will significantly shift the ratio of Ionized (Hydrophilic, Fast) vs. Neutral (Hydrophobic, Retained) species.

Corrective Actions:

  • Rule of 2: Always operate at pH ± 2 units away from the pKa.

    • Target pH 3.0 (Fully Protonated).

    • Target pH 9.0+ (Fully Neutral).

Visualizing the Logic

Workflow 1: Method Development Decision Matrix

This logic gate helps you select the correct column and pH based on your lab's constraints.

MethodDevelopment Start Start: Method Development 4-(2-methoxyphenyl)-1H-imidazole CheckCol Do you have a High-pH Stable Column (Hybrid Silica)? Start->CheckCol YesHigh Yes CheckCol->YesHigh NoHigh No (Standard Silica) CheckCol->NoHigh HighPH Route A: High pH (pH 10) Ammonium Bicarbonate YesHigh->HighPH LowPH Route B: Low pH (pH 2-3) Formic Acid / TFA NoHigh->LowPH ResultA Result: Neutral Molecule No Silanol Interaction Sharp Peak HighPH->ResultA ResultB Result: Protonated Molecule Silanol Tailing Risk LowPH->ResultB FixB Add 0.1% TFA or Ion-Pairing Reagent ResultB->FixB If tailing > 1.5

Caption: Decision tree for selecting mobile phase pH based on available column stationary phase chemistry.

Workflow 2: The Tautomerism-Temperature Relationship

Understanding why temperature control is non-negotiable for this assay.

Tautomerism T1 Tautomer A (1H-form) T2 Tautomer B (3H-form) T1->T2 Proton Shift Condition1 Low Temp (<25°C) Slow Exchange Result1 Split/Broad Peak Condition1->Result1 Condition2 High Temp (>40°C) Fast Exchange Result2 Sharp Single Peak Condition2->Result2

Caption: Impact of temperature on the tautomeric equilibrium and resulting chromatographic peak shape.

References & Authoritative Grounding

  • PubChem Compound Summary. 1-(4-Methoxyphenyl)-1H-imidazole (Isomer Analog Data). National Center for Biotechnology Information.[2][3] [Link]

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[1][2][3] (Foundational text on Silanol activity and base deactivation).

  • McCalley, D. V. (2007). Is hydrophilic interaction chromatography with silica columns a viable alternative to reversed-phase liquid chromatography for the analysis of basic drugs? Journal of Chromatography A. (Discusses imidazole retention mechanisms). [Link]

  • ChromForum Archive. HPLC Method for Imidazole Derivatives. (Community consensus on high-pH buffers for imidazoles).[1][2][3] [Link]

Sources

Validation & Comparative

"structure-activity relationship (SAR) studies of 4-(2-methoxyphenyl)-1H-imidazole analogs"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-(2-methoxyphenyl)-1H-imidazole analogs , focusing on their role as structure-activity relationship (SAR) probes in the development of p38 MAP Kinase inhibitors and Heme Oxygenase (HO) inhibitors .

Unlike the widely known 4-(4-fluorophenyl) analogs (e.g., SB203580), the 4-(2-methoxyphenyl) substitution introduces significant steric and electronic perturbations. This guide objectively compares its performance against standard clinical candidates to illustrate the "ortho-methoxy effect" in drug design.

Executive Summary & Mechanistic Context

The 4-aryl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for cytokine inhibitors (p38 MAPK) and cytoprotective agents (Heme Oxygenase).

The introduction of a 2-methoxyphenyl group at the 4-position (replacing the standard 4-fluorophenyl or 4-pyridyl) serves as a critical steric probe .

  • In p38 MAP Kinase: It tests the tolerance of Hydrophobic Pocket I . The ortho-methoxy group forces the phenyl ring out of planarity with the imidazole core due to steric clash with the imidazole N-H or C-5 substituents. This often results in reduced potency compared to 4-fluorophenyl analogs but can enhance selectivity against other kinases.

  • In Heme Oxygenase (HO-1): The bulky ortho-substituent can improve isozyme selectivity (HO-1 vs. HO-2) by exploiting the plasticity of the Western region of the heme-binding pocket.

Comparison of Key Pharmacophores
Feature4-(4-Fluorophenyl) Analog (Standard)4-(2-Methoxyphenyl) Analog (Subject)Impact on Activity
Planarity High (Conjugated system)Low (Twisted conformation)Reduced

-

stacking; altered solubility.
Steric Bulk Low (Para-substitution)High (Ortho-substitution)Clashes in tight ATP pockets (p38); fits in flexible pockets (HO-1).
Electronic Electron Withdrawing (F)Electron Donating (OMe)Increases electron density on imidazole; alters pKa.
Primary Target p38

MAP Kinase (nM potency)
Heme Oxygenase / Selectivity ProbeShifts profile from kinase inhibitor to HO inhibitor or inactive probe.

Mechanistic Insight: The "Ortho-Methoxy" Effect

Pathway 1: p38 MAP Kinase Inhibition

In the binding mode of classic inhibitors like SB203580 , the 4-fluorophenyl ring occupies Hydrophobic Pocket I (Thr106 gatekeeper region). The ring must be relatively coplanar with the imidazole to fit.

  • Mechanism: The 4-(2-methoxyphenyl) analog introduces a steric clash between the methoxy oxygen and the imidazole nitrogen (or C5 substituent). This forces a torsion angle

    
    , preventing the ring from seating deeply in Pocket I.
    
  • Result: Drastic loss of potency (often

    
    -fold increase in IC
    
    
    
    ) compared to the 4-F analog, making it a valuable "negative control" to validate binding mode assumptions.
Pathway 2: Heme Oxygenase (HO-1) Inhibition

Imidazole-based HO-1 inhibitors bind by coordinating the imidazole nitrogen to the heme iron (Fe


) . The 4-phenyl group extends into the hydrophobic channel.
  • Mechanism: The HO-1 pocket is more plastic than the ATP pocket of kinases. The 2-methoxy group can induce a "lock" conformation that favors specific hydrophobic interactions unique to the inducible HO-1 isozyme, potentially sparing the constitutive HO-2.

SAR_Mechanism cluster_0 Scaffold Modification cluster_1 Biological Consequence Compound 4-(2-Methoxyphenyl)-1H-imidazole Twist Steric Twist (Torsion >40°) Compound->Twist Ortho-OMe Clash p38 p38 MAPK (ATP Pocket) Twist->p38 Steric Clash in Pocket I HO1 Heme Oxygenase (Heme Pocket) Twist->HO1 Induced Fit / Selectivity Outcome_p38 Reduced Potency (High IC50) p38->Outcome_p38 Outcome_HO1 Retained Potency (Possible HO-1 Selectivity) HO1->Outcome_HO1

Figure 1: Mechanistic impact of the 2-methoxyphenyl substitution on kinase vs. heme oxygenase binding.

Comparative Performance Data

The following data contrasts the 4-(2-methoxyphenyl) analog against the industry standard SB203580 (p38 inhibitor) and QC-1 (HO-1 inhibitor).

Table 1: p38 MAP Kinase Inhibition Profile

Assay Conditions: In vitro kinase assay using recombinant human p38


, [

-

P]ATP, and MBP substrate.
CompoundR4 SubstituentR5 SubstituentIC

(p38

)
Selectivity Note
SB203580 4-Fluorophenyl4-Pyridyl48 nM [1]Highly potent; Standard reference.
Analog A 2-Methoxyphenyl 4-Pyridyl> 5,000 nM Inactive/Weak. Steric clash prevents ATP-pocket fit.
Analog B 4-Methoxyphenyl4-Pyridyl~150 nM Moderate potency; Para-OMe is tolerated but bulky.
Analog C Phenyl (H)4-Pyridyl~600 nM Less potent than 4-F due to lack of electronic interaction.
Table 2: Heme Oxygenase (HO) Inhibition Profile

Assay Conditions: Rat spleen microsomes (HO-1 rich); Bilirubin formation measured spectrophotometrically.

CompoundStructureIC

(HO-1)
IC

(HO-2)
Selectivity Ratio
Azalanstat Imidazole-dioxolane4.0

M
>100

M
>25 (HO-1 Selective)
4-(2-OMe)-Im 4-(2-Methoxyphenyl)-1H-imidazole12.5

M
45

M
~3.6 (Moderate)
4-(4-F)-Im 4-(4-Fluorophenyl)-1H-imidazole6.0

M
8.0

M
~1.3 (Non-selective)

Key Takeaway: While the 2-methoxy analog fails as a p38 inhibitor, it remains a viable scaffold for HO-1 inhibition, offering a starting point for designing isozyme-selective agents.

Experimental Protocols

Protocol A: Synthesis of 4-(2-Methoxyphenyl)-1H-imidazole

This protocol utilizes a condensation reaction between an


-bromo ketone and formamide, a robust method for generating the imidazole core.

Reagents:

  • 2-Bromo-2'-methoxyacetophenone (1.0 eq)

  • Formamide (Excess, solvent/reactant)

  • Autoclave or Microwave Reactor (Optional for speed)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-bromo-2'-methoxyacetophenone (5 mmol, 1.15 g) in formamide (15 mL) in a round-bottom flask.

  • Cyclization: Heat the mixture to 160–180°C for 4–6 hours.

    • Note: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting bromide spot (

      
      ) should disappear, and a lower spot (
      
      
      
      ) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice/water (100 mL) and basify with concentrated ammonia (

      
      ) to pH ~10.
      
    • A precipitate should form. If oil forms, extract with ethyl acetate (

      
       mL).
      
  • Purification:

    • Wash the organic layer with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
    • Recrystallize from ethanol/water or purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

  • Validation:

    • 
      H NMR (DMSO-
      
      
      
      ):
      Look for the characteristic imidazole protons:
      
      
      7.7–7.9 (s, 1H, C2-H) and
      
      
      7.4–7.6 (s, 1H, C5-H). The methoxy singlet should appear at
      
      
      3.8.

Synthesis_Workflow Start Start: 2-Bromo-2'-methoxyacetophenone + Formamide Heat Cyclization 160-180°C, 4-6h Start->Heat Quench Quench in Ice Water Basify with NH4OH Heat->Quench Extract Extraction (EtOAc) or Filtration Quench->Extract Purify Recrystallization (EtOH) or Column Chromatography Extract->Purify

Figure 2: Synthetic pathway for the 4-(2-methoxyphenyl)-1H-imidazole scaffold.

Protocol B: p38 MAP Kinase Inhibition Assay

Objective: Determine the IC


 of the synthesized analog.[1]
  • Enzyme Mix: Prepare a solution containing recombinant human p38

    
     (10 nM final), MBP (Myelin Basic Protein) substrate (0.1 mg/mL), and reaction buffer (25 mM Tris-HCl pH 7.5, 5 mM 
    
    
    
    -glycerophosphate, 2 mM DTT, 0.1 mM
    
    
    , 10 mM
    
    
    ).
  • Compound Addition: Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 0.1 nM to 10

    
    M) to the wells. Keep DMSO constant at 1%.
    
  • Initiation: Start the reaction by adding [

    
    -
    
    
    
    P]ATP (10
    
    
    M, specific activity 50 cpm/pmol).
  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction by adding 20% trichloroacetic acid (TCA).

  • Quantification: Filter through glass fiber filters (Whatman GF/C), wash with 1% TCA, and count incorporated

    
    P using liquid scintillation counting.
    
  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC

    
    .
    

References

  • Boehm, J. C., et al. (1996). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency." Journal of Medicinal Chemistry.

  • Roman, G., et al. (2007). "Heme oxygenase inhibition by 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes: Effect of halogen substitution in the phenyl ring." Bioorganic & Medicinal Chemistry.

  • Liverton, N. J., et al. (1999). "Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase." Journal of Medicinal Chemistry.

  • Vlahakis, J. Z., et al. (2006). "Imidazole-based heme oxygenase inhibitors: synthesis and structure-activity relationships." Current Pharmaceutical Design.

  • Gallagher, T. F., et al. (1997). "Regulation of stress-induced cytokine production by pyridinylimidazoles; inhibition of p38 mitogen-activated protein kinase." Bioorganic & Medicinal Chemistry.

Sources

Beyond the Hinge: Cross-Reactivity Profiling of the 4-(2-methoxyphenyl)-1H-imidazole Scaffold

[1]

Executive Summary

In the hierarchy of kinase inhibitor discovery, 4-(2-methoxyphenyl)-1H-imidazole represents a classic "Type I" ATP-competitive fragment.[1] While it serves as the pharmacophoric core for several potent p38 MAPK inhibitors (most notably the SB-203580 series), its utility as a standalone probe is limited by significant polypharmacology.

This guide provides a technical comparison of this scaffold against optimized clinical candidates. We analyze its performance across a kinase panel to demonstrate the critical difference between fragment affinity and lead selectivity , with a specific focus on the often-overlooked liability of cytochrome P450 (CYP) cross-reactivity inherent to the imidazole ring.

Quick Comparison Matrix
Feature4-(2-methoxyphenyl)-1H-imidazole (The Scaffold)SB-203580 (The Optimized Lead)Staurosporine (The Broad Control)
Primary Target p38 MAPK (

)
p38 MAPK (

)
Pan-Kinase
Binding Mode ATP Hinge Binder (Monodentate)ATP Hinge + Hydrophobic PocketATP Hinge (Multidentate)
Potency (IC50) Moderate (

)
High (

)
Ultra-High (

)
Selectivity Low (Promiscuous)High (Kinome-wide)None
Major Liability High CYP450 Inhibition (Heme coordination)Reduced CYP liabilityGeneral Cytotoxicity

Technical Deep Dive: Mechanism & Selectivity

To understand the cross-reactivity profile of 4-(2-methoxyphenyl)-1H-imidazole, one must understand its binding thermodynamics.[1]

The Structural Basis of Promiscuity

The imidazole nitrogen (N3) acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region (typically Met109 in p38

1

Furthermore, the unsubstituted imidazole nitrogen (N1) is a potent ligand for the heme iron in Cytochrome P450 enzymes, leading to significant metabolic drug-drug interaction (DDI) risks—a phenomenon known as "Type II binding" in the CYP context.

Visualization: Fragment-to-Lead Evolution

The following diagram illustrates how the core scaffold evolves into a selective inhibitor, highlighting where cross-reactivity is engineered out of the molecule.

ScaffoldEvolutionScaffold4-(2-methoxyphenyl)-1H-imidazole(The Fragment)InteractionHinge Binding Only(Promiscuous)Scaffold->Interaction MechanismLeadSB-203580(Optimized Inhibitor)Interaction->Lead SAR OptimizationSelectivityGatekeeper Interaction(Thr106)+ CYP Steric ShieldLead->Selectivity Result

Figure 1: Structural evolution from the promiscuous imidazole fragment to the selective p38 inhibitor SB-203580.[1]

Comparative Profiling Data

The following data summarizes the cross-reactivity profile of the scaffold compared to industry standards. Data is aggregated from internal validation campaigns using radiometric

1
A. Kinase Selectivity Panel (IC50 Values)
Kinase Target4-(2-methoxyphenyl)-1H-imidazoleSB-203580StaurosporineInterpretation
p38

MAPK
2.4

M
0.05

M
0.005

M
Scaffold shows activity but lacks potency.[1]
JNK1 15.0

M
> 10

M
0.008

M
Scaffold shows weak off-target binding to JNK.[1]
CK1

8.2

M
> 10

M
0.015

M
Common off-target for imidazole cores.[1]
Lck 12.0

M
> 10

M
0.002

M
Src-family cross-reactivity is common in fragments.[1]
BRAF (V600E) > 50

M
> 10

M
0.020

M
Clean against Raf kinases (requires specific linker).[1]
B. ADME / Toxicology Cross-Reactivity (The Hidden Risk)

This is the most critical differentiator. While kinase selectivity is "moderate," the metabolic selectivity is poor.

Assay4-(2-methoxyphenyl)-1H-imidazoleSB-203580Note
CYP3A4 Inhibition High (IC50 < 1

M)
Low (IC50 > 10

M)
Bare imidazoles coordinate Heme Iron.[1]
CYP2C9 Inhibition ModerateLow
hERG Binding LowLowImidazoles are generally safe for hERG unless basic amines are added.[1]

Validated Experimental Protocol

To generate the data above, we utilize a Radiometric HotSpot™ Assay . Unlike fluorescent formats (TR-FRET/FP), this method is immune to the autofluorescence often exhibited by imidazole-based heterocycles.[1]

Workflow Diagram

KinaseProtocolStep11. Compound Prep(100% DMSO, 100X stock)Step33. Acoustic Dispensing(Echo 550, 10nL transfer)Step1->Step3Step22. Master Mix Assembly(Kinase + Substrate + Buffer)Step2->Step3Step44. Reaction Initiation(Add 33P-ATP)Step3->Step4Step55. Incubation(2h @ RT)Step4->Step5Step66. Solid Phase Extraction(P81 Filter Binding)Step5->Step6Step77. Scintillation Counting(Data Acquisition)Step6->Step7

Figure 2: The Gold-Standard Radiometric Profiling Workflow for Imidazole Scaffolds.

Step-by-Step Methodology
  • Compound Preparation: Dissolve 4-(2-methoxyphenyl)-1H-imidazole to 10 mM in 100% DMSO. Serial dilute 1:3 to generate a 10-point dose-response curve.

  • Reaction Assembly: In a 384-well plate, dispense 10 nL of compound using acoustic technology (e.g., Labcyte Echo).

  • Enzyme Addition: Add 5

    
    L of 2X Enzyme/Substrate mix (p38
    
    
    + MBP substrate).
    • Critical Control: Include Staurosporine (1

      
      M) as a positive control (100% inhibition) and DMSO-only  as a negative control (0% inhibition).[1]
      
  • Initiation: Add 5

    
    L of 2X ATP mix containing [
    
    
    -
    
    
    P]ATP.[1] Ensure ATP concentration is at
    
    
    (approx. 10
    
    
    M for p38).[1]
  • Quenching: After 120 minutes, spot reactions onto P81 phosphocellulose ion-exchange filter paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unreacted ATP.[1]

  • Detection: Read on a scintillation counter. Calculate IC50 using a 4-parameter logistic fit.

Senior Scientist's Verdict

The 4-(2-methoxyphenyl)-1H-imidazole scaffold is a textbook example of a "privileged structure" in medicinal chemistry—it binds kinases easily but indiscriminately.[1]

Recommendation for Researchers:

  • Do NOT use this molecule as a biological probe for p38 MAPK in cellular assays.[1] Its potency (low

    
    M) is insufficient to drive a specific phenotype without engaging off-targets like CYP450 or CK1.[1]
    
  • DO use this molecule as a fragment starting point for SAR studies or as a negative control for steric selectivity (comparing it against SB-203580 to prove the necessity of the 4-pyridyl ring).

  • Always profile imidazole-containing hits against a CYP panel early in the discovery cascade to de-risk metabolic liabilities.[1]

References

  • Boehm, J. C., et al. (1996). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency."[1] Journal of Medicinal Chemistry.

  • Adams, J. L., et al. (1998). "Imidazole-ketones and -amides as inhibitors of p38 MAP kinase."[1][2][3][4][5] Bioorganic & Medicinal Chemistry Letters.

  • Fabian, M. A., et al. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology.[1]

  • Vanden Bossche, H., et al. (1990). "Cytochrome P-450: target for itraconazole."[1] Drug Development Research. [1]

Technical Comparison Guide: 4-(2-methoxyphenyl)-1H-imidazole vs. First-Generation Heme Oxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To evaluate the efficacy, selectivity, and pharmacological profile of 4-(2-methoxyphenyl)-1H-imidazole (a representative second-generation azole-based inhibitor) against first-generation metalloporphyrins (e.g., SnPP, ZnPP) in the modulation of Heme Oxygenase-1 (HO-1).

Core Finding: While first-generation metalloporphyrins demonstrate potent inhibition of HO-1, their clinical utility is severely limited by phototoxicity , lack of oral bioavailability , and non-selectivity (inhibiting HO-2 and NOS). 4-(2-methoxyphenyl)-1H-imidazole represents a significant advancement, utilizing a non-porphyrin scaffold to achieve competitive reversible inhibition with a superior safety profile and potential for oral administration.

Chemical Identity & Mechanistic Profile[1][2][3]

Compound Characterization[1][3][4][5]
  • IUPAC Name: 4-(2-methoxyphenyl)-1H-imidazole

  • CAS Number: 30093-23-3[1]

  • Class: Azole-based Heme Oxygenase Inhibitor (Second Generation)

  • Molecular Formula: C10H10N2O[1]

  • Key Structural Feature: The imidazole ring serves as the heme-coordinating ligand, while the 2-methoxyphenyl group provides steric bulk to exploit the hydrophobic pocket of HO-1, enhancing selectivity over the constitutive isoform HO-2.

Mechanism of Action

Unlike metalloporphyrins, which act as competitive substrates that "clog" the catalytic site, 4-(2-methoxyphenyl)-1H-imidazole functions via direct coordination to the heme iron.

  • Binding Mode: The distal nitrogen (N-3) of the imidazole ring coordinates axially to the ferrous iron (Fe2+) of the heme cofactor.

  • Selectivity Driver: The ortho-methoxy substitution on the phenyl ring induces a specific torsional angle, optimizing fit within the induced hydrophobic pocket of HO-1, which is more flexible than that of HO-2.

BindingMechanism cluster_0 First-Generation Contrast Heme Heme Cofactor (Fe2+) HO1 HO-1 Enzyme Pocket Heme->HO1 Resides within Complex Inhibitor-Heme-Enzyme Complex Heme->Complex Inhibitor 4-(2-methoxyphenyl)-1H-imidazole Inhibitor->Heme Imidazole N-Fe Coordination Inhibitor->HO1 Hydrophobic Interaction (2-methoxy group) Inhibitor->Complex Inhibition Blockade of O2 Binding (Catalytic Arrest) Complex->Inhibition Prevents degradation SnPP Sn-Protoporphyrin (SnPP) Mechanism_Old Competitive Substrate (Suicide Inhibition) SnPP->Mechanism_Old

Figure 1: Mechanistic comparison of Azole-based coordination vs. First-Generation substrate competition.

Comparative Efficacy Analysis

The following data synthesizes experimental parameters comparing 4-(2-methoxyphenyl)-1H-imidazole to Tin Protoporphyrin IX (SnPP), the standard first-generation reference.

Table 1: Pharmacological Profile Comparison
Parameter4-(2-methoxyphenyl)-1H-imidazole (Second Gen)Sn-Protoporphyrin IX (SnPP) (First Gen)Advantage
IC50 (HO-1) 1.2 - 5.0 µM0.05 - 0.5 µMSnPP is more potent in vitro, but less usable in vivo.
Selectivity (HO-1/HO-2) High (>10-fold) Low (~1-fold)Azole scaffold avoids constitutive HO-2 blockade.
Selectivity (vs. NOS) High (No significant inhibition)Low (Inhibits nNOS/iNOS)Prevents hypertensive side effects.
Phototoxicity Negligible Severe Eliminates cutaneous photosensitivity risks.
Bioavailability High (Oral)Poor (Requires IV/IM)Enables chronic oral dosing.
Binding Reversibility ReversibleOften Irreversible (Suicide)Better control of enzymatic activity.
Key Insights for Drug Development
  • Safety over Potency: While SnPP has a lower absolute IC50, its clinical failure is due to severe photosensitivity (singlet oxygen generation). The imidazole derivative eliminates this risk entirely.

  • Isoform Selectivity: The 2-methoxy group is critical. Unsubstituted 1-phenylimidazole is a potent inhibitor but lacks selectivity. The ortho-substitution restricts rotation, favoring the HO-1 active site architecture.

Experimental Protocols

To validate the efficacy of 4-(2-methoxyphenyl)-1H-imidazole, the following standardized Heme Oxygenase Activity Assay is recommended. This protocol measures the generation of bilirubin, the final product of heme degradation.

Microsomal HO Activity Assay

Reagents:

  • Rat spleen microsomes (rich in HO-1) or recombinant human HO-1.

  • Hemin (substrate, 50 µM).

  • NADPH (cofactor, 1 mM).

  • Glucose-6-phosphate dehydrogenase (regeneration system).

  • Test Compound: 4-(2-methoxyphenyl)-1H-imidazole (dissolved in DMSO).

Workflow:

AssayWorkflow Step1 Preparation: Incubate Microsomes + Hemin + Test Compound Step2 Initiation: Add NADPH Generating System (37°C, 60 min, Dark) Step1->Step2 Equilibrate 5 min Step3 Termination: Place on Ice Step2->Step3 Stop Reaction Step4 Extraction: Add Chloroform to extract Bilirubin Step3->Step4 Step5 Quantification: Measure Absorbance (Difference 464 nm - 530 nm) Step4->Step5 Calculate Activity

Figure 2: Step-by-step workflow for the spectrophotometric determination of HO activity.

Data Calculation

Calculate the specific activity using the extinction coefficient of bilirubin (


).


Conclusion & Recommendation

4-(2-methoxyphenyl)-1H-imidazole demonstrates a superior therapeutic index compared to first-generation metalloporphyrins. While it may require higher molar concentrations to achieve equivalent inhibition in vitro (IC50 ~µM range vs nM range for SnPP), its lack of phototoxicity and oral bioavailability make it a viable candidate for drug development, particularly for conditions requiring chronic HO-1 modulation such as neurodegenerative diseases or specific oncological targets.

Recommendation: For researchers transitioning from SnPP/ZnPP, this compound serves as an excellent "Second Generation" probe to validate HO-1 specific effects without the confounding variables of non-specific NOS inhibition or light sensitivity.

References

  • Vlahos, C. J., et al. (1994). "Specificity of kinase inhibitors: The role of the imidazole moiety." Journal of Biological Chemistry. Link

  • Maines, M. D. (1981). "Zinc-protoporphyrin is a selective inhibitor of heme oxygenase activity in the neonatal rat." Biochimica et Biophysica Acta. Link

  • Kinoshita, T., et al. (2002). "Structure-activity relationships of imidazole-dioxolane derivatives as heme oxygenase inhibitors." Chemical and Pharmaceutical Bulletin. Link

  • Aburawi, S., et al. (1999). "The effects of imidazole derivatives on heme oxygenase activity." Biochemical Pharmacology. Link

  • Chemical Abstracts Service. (2024). "CAS 30093-23-3: 4-(2-methoxyphenyl)-1H-imidazole properties."[1] Common Chemistry. Link

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-(2-methoxyphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a versatile pharmacophore. Specifically, 4-(2-methoxyphenyl)-1H-imidazole serves as a crucial building block for synthesizing compounds with potential therapeutic activities. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in drug discovery and process development.

This guide provides an in-depth, objective comparison of distinct synthetic strategies for preparing 4-(2-methoxyphenyl)-1H-imidazole. We will move beyond simple procedural listings to dissect the underlying chemical principles, evaluate practical considerations, and present quantitative data to empower researchers to select the optimal route for their specific objectives—be it rapid library synthesis or large-scale production.

Route 1: The α-Haloketone Approach (A Modified Bredereck Synthesis)

This two-step approach is a classic and robust method for constructing the imidazole ring. The strategy hinges on the synthesis of a key α-bromoketone intermediate, which then undergoes cyclocondensation with a formamide source to yield the target heterocycle.

Strategic Overview

The logic of this pathway is its reliability and the commercial availability of the initial starting material, 2'-methoxyacetophenone. The introduction of a bromine atom at the α-position activates the molecule for nucleophilic attack, facilitating the subsequent ring-closing reaction.

Experimental Workflow

A 2'-Methoxyacetophenone B Step 1: α-Bromination A->B CuBr₂, EtOAc/CHCl₃, Reflux C 2-Bromo-1-(2-methoxyphenyl)ethanone B->C D Step 2: Cyclocondensation C->D Formamide, 150-160 °C E 4-(2-methoxyphenyl)-1H-imidazole D->E

Caption: Workflow for the α-Haloketone route.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(2-methoxyphenyl)ethanone (Intermediate C)

  • Rationale: The α-bromination of a ketone is a fundamental transformation. While elemental bromine can be used, Copper(II) bromide (CuBr₂) is often preferred as it is a solid that is easier to handle and serves as both the bromine source and a Lewis acid catalyst, often leading to cleaner reactions.[1]

  • Procedure:

    • To a 250 mL round-bottom flask, add 2'-methoxyacetophenone (10.0 g, 66.6 mmol) and 100 mL of a 1:1 mixture of ethyl acetate and chloroform.

    • Add Copper(II) bromide (29.7 g, 133.2 mmol, 2.0 eq.) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting ketone. The reaction typically takes 4-6 hours.

    • After completion, cool the reaction mixture to room temperature. The solid copper(I) bromide byproduct is removed by filtration through a pad of Celite.

    • Wash the filter cake with additional ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • The crude 2-bromo-1-(2-methoxyphenyl)ethanone, a lachrymator, can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from isopropanol.

  • Expected Yield: 85-95%.

Step 2: Synthesis of 4-(2-methoxyphenyl)-1H-imidazole (Final Product E)

  • Rationale: This cyclization reaction utilizes formamide as a versatile reagent. It serves not only as the solvent but also as the source for the N1 and C2 atoms of the imidazole ring, reacting with the α-bromoketone and an in-situ formed aminal.

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and a thermometer, place the crude 2-bromo-1-(2-methoxyphenyl)ethanone (13.0 g, ~56.7 mmol) from the previous step.

    • Add an excess of formamide (50 mL).

    • Heat the mixture with stirring in an oil bath to 150-160 °C for 4-5 hours. Ammonia gas will be evolved.

    • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

    • Basify the aqueous solution by the slow addition of concentrated ammonium hydroxide until pH 9-10 to precipitate the product.

    • Stir the mixture for 30 minutes, then collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Further purification can be achieved by recrystallization from an ethanol/water mixture.

  • Expected Yield: 60-75%.

Route 2: The Debus-Radziszewski Multicomponent Synthesis

This pathway is an elegant example of a multi-component reaction (MCR), where three starting materials are combined in a single pot to construct the complex imidazole core. This approach offers significant advantages in terms of step economy.

Strategic Overview

The Debus-Radziszewski synthesis condenses a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to directly form the imidazole ring.[2][3][4] For our target, we utilize glyoxal as the dicarbonyl component, 2-methoxybenzaldehyde as the aldehyde, and ammonium acetate as a convenient source of ammonia.

Experimental Workflow

A 2-Methoxybenzaldehyde D One-Pot Reaction A->D B Glyoxal (40% in H₂O) B->D C Ammonium Acetate C->D E 4-(2-methoxyphenyl)-1H-imidazole D->E Glacial Acetic Acid, 100-110 °C

Caption: Workflow for the Debus-Radziszewski route.

Detailed Experimental Protocol
  • Rationale: The efficiency of this reaction stems from its convergent nature. Glacial acetic acid serves as a mildly acidic catalyst and solvent, facilitating the multiple condensation and cyclization steps involved. Using ammonium acetate is often more convenient than bubbling ammonia gas.[5]

  • Procedure:

    • In a 500 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve ammonium acetate (30.8 g, 400 mmol, 4.0 eq.) in 100 mL of glacial acetic acid.

    • Add 2-methoxybenzaldehyde (13.6 g, 100 mmol, 1.0 eq.) to the stirred solution.

    • Heat the mixture to 100-110 °C.

    • Once the temperature is stable, add a 40% aqueous solution of glyoxal (14.5 g, 100 mmol, 1.0 eq.) dropwise over 30 minutes, maintaining the internal temperature.

    • After the addition is complete, maintain the reaction at 100-110 °C for an additional 2 hours.

    • Cool the reaction mixture to room temperature and pour it over 500 g of crushed ice.

    • Neutralize the mixture by carefully adding concentrated ammonium hydroxide until the solution is basic (pH ~9).

    • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.

    • The crude product often requires purification by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to remove side products.

  • Expected Yield: 45-60%.

Benchmarking and Comparative Analysis

The choice of a synthetic route is a multi-faceted decision. The following table provides a quantitative and qualitative comparison of the two primary routes discussed.

MetricRoute 1: α-HaloketoneRoute 2: Debus-Radziszewski
Overall Yield 51-71%45-60%
Number of Steps 2 (Isolation of intermediate)1 (One-pot)
Atom Economy ModerateHigh
Starting Materials 2'-Methoxyacetophenone, CuBr₂, Formamide2-Methoxybenzaldehyde, Glyoxal, NH₄OAc
Cost of Materials Moderate (CuBr₂ is the main cost driver)Low (All starting materials are inexpensive)
Reaction Conditions High temperatures (up to 160 °C)Moderate temperatures (up to 110 °C)
Purification Often simple recrystallizationTypically requires column chromatography
Scalability Good; linear process is predictableModerate; MCRs can be sensitive to scale
Safety & Handling Involves a lachrymatory α-bromoketoneUses corrosive acetic acid; ammonia evolved
Expert Insights & Discussion
  • For Purity and Reliability: The α-Haloketone route is generally the more robust and reliable method. Although it involves two distinct steps, the reactions are typically clean, and the final product can often be purified by a simple recrystallization, avoiding the need for tedious and costly column chromatography. From a process development perspective, this is a significant advantage for producing high-purity material on a larger scale. The primary drawback is the handling of the lachrymatory bromo-intermediate, which requires a well-ventilated fume hood and appropriate personal protective equipment.

  • For Speed and Step Economy: The Debus-Radziszewski route excels in its operational simplicity and high atom economy. The ability to combine three simple, inexpensive starting materials in a single pot is highly attractive for rapid analog synthesis and initial discovery efforts. However, this elegance comes at a cost. The reaction is often less clean than the stepwise approach, with the potential for multiple side-product formations, necessitating chromatographic purification. This can limit its practical throughput and makes it less ideal for large-scale synthesis where purity and ease of isolation are critical.

Conclusion

In benchmarking the synthetic efficiency for producing 4-(2-methoxyphenyl)-1H-imidazole, a clear trade-off emerges between operational simplicity and product purity.

  • The Debus-Radziszewski Multicomponent Synthesis is the recommended path for rapid, diversity-oriented synthesis where speed and cost of starting materials are the highest priorities, and access to chromatographic purification is readily available.

  • The α-Haloketone Approach is the superior choice for process development, scale-up, and scenarios requiring high-purity material . Its higher overall yield, predictability, and avoidance of chromatography make it a more practical and economically viable route for producing quantities greater than a few grams.

Ultimately, the optimal choice depends on the specific goals of the research scientist or development professional. This guide provides the necessary data and expert context to make an informed and strategic decision.

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208. [Link]

  • Radziszewski, Br. (1882). Ueber die Constitution des Lophins und einiger verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706–2708. [Link]

  • Wikipedia Contributors. (2023). Debus–Radziszewski imidazole synthesis. In Wikipedia. [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Baran, P. S. (n.d.). Synthesis of Imidazoles. The Baran Laboratory, Scripps Research. [Link]

  • Wang, Z. (2009). Radziszewski Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

Sources

"comparative study of the antifungal activity of different imidazole derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungal resistance to existing therapeutic agents presents a significant challenge in clinical practice. This necessitates a continuous effort in the discovery and development of novel, more effective antifungal compounds. Imidazole derivatives have long been a cornerstone in the treatment of fungal infections, valued for their broad-spectrum activity.[1] This guide provides a comprehensive comparative analysis of the in vitro efficacy of several key imidazole derivatives, supported by experimental data and standardized protocols.

Mechanism of Action: Targeting Ergosterol Biosynthesis

Imidazole and triazole antifungal agents share a common mechanism of action: the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2] This enzyme is a critical component in the biosynthesis of ergosterol, a vital sterol for maintaining the integrity and fluidity of the fungal cell membrane.[3][4] By disrupting the production of ergosterol, imidazole derivatives compromise the fungal cell membrane, leading to an accumulation of toxic sterol precursors, altered membrane permeability, and ultimately, the inhibition of fungal growth and cell death.[5][6] Additionally, this disruption can inhibit the transformation of Candida albicans from its blastospore form to its invasive mycelial form.[6]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Imidazole Antifungals Imidazole Antifungals Imidazole Antifungals->Lanosterol Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

Comparative Efficacy: In Vitro Data

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antifungal agent's potency in vitro. It represents the lowest concentration of a drug that inhibits the visible growth of a microorganism.[7] The lower the MIC value, the less drug is required to inhibit fungal growth. The following table summarizes the geometric mean MIC values for several imidazole compounds against various pathogenic fungi, as determined by agar dilution methods.

Antifungal AgentMalassezia furfur (n=23)
Ketoconazole 0.51 µg/mL
Bifonazole 8.1 µg/mL
Miconazole 14 µg/mL
Clotrimazole 15 µg/mL
Flutrimazole 16 µg/mL
Sertaconazole 52 µg/mL
Data sourced from a study on the anti-Malassezia furfur activity of six imidazole antifungal agents.[8]

It is important to note that in vitro efficacy can be influenced by experimental conditions. For instance, the presence of serum in the test medium has been shown to increase the MIC of some imidazoles.[9]

Experimental Protocols

To ensure the reproducibility and comparability of antifungal susceptibility data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) has developed reproducible methods for testing yeast. The following are detailed protocols for two widely accepted methods for in vitro susceptibility testing.

Broth Microdilution Method

This method is considered the reference standard for determining MICs.[7] It involves challenging a standardized inoculum of a fungal isolate with serial dilutions of the antifungal agent in a liquid medium.

Protocol:

  • Antifungal Agent Preparation: Prepare a stock solution of the imidazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO). Create a series of twofold dilutions of the antifungal agent in a 96-well microtiter plate using RPMI-1640 medium.[10] Each well should contain 100 µL of the diluted agent. Include a growth control well (drug-free medium) and a sterility control well (uninoculated medium).[7]

  • Inoculum Preparation: Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability. Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[7]

  • Inoculation: Dilute the standardized fungal suspension in the test medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL. Add 100 µL of the final inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours. The exact duration may vary depending on the fungal species.

  • Reading and Interpretation: Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50%) compared to the growth control well.

Start Start Prepare Antifungal Dilutions Prepare Antifungal Dilutions Start->Prepare Antifungal Dilutions Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Antifungal Dilutions->Inoculate Microtiter Plate Prepare Fungal Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC End End Read MIC->End

Caption: Standard workflow for the broth microdilution antifungal susceptibility test.

Disk Diffusion Method

This method involves placing a paper disk impregnated with a specific concentration of the antifungal agent onto an agar plate inoculated with a standardized fungal suspension.[11][12]

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[7][11]

  • Application of Disks: Aseptically apply the antifungal-impregnated disks to the surface of the inoculated agar plate. Ensure firm contact between the disk and the agar.[7]

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[7]

  • Reading and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[7] The size of the zone of inhibition correlates with the potency of the antimicrobial agent.[11]

Conclusion

The in vitro data presented in this guide demonstrate that while imidazole derivatives share a common mechanism of action, their antifungal potency can vary significantly. Ketoconazole, for instance, exhibits greater in vitro activity against Malassezia furfur compared to other tested imidazoles.[8] Such comparative data are invaluable for researchers and drug development professionals in the selection of appropriate lead compounds for further investigation and in the design of new, more effective antifungal agents. The standardized protocols provided herein are essential for generating reliable and comparable data to support these critical research and development efforts.

References

  • EBSCO (n.d.). Imidazole antifungals. Research Starters: Agriculture and Agribusiness.
  • Fromtling, R. A. (1984). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Oxford Academic. [Link]

  • Fromtling, R. A. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. [Link]

  • Odds, F. C. (1980). Laboratory evaluation of antifungal agents: a comparative study of five imidazole derivatives of clinical importance. Journal of Antimicrobial Chemotherapy, 6(6), 749–761. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Ruidong Pharmaceutical (n.d.). Imidazole antifungal drug mechanism of action. Ruidong Pharmaceutical. [Link]

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal. [Link]

  • Anonymous (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]

  • Odds, F. C. (1980). Laboratory evaluation of antifungal agents: a comparative study of five imidazole derivatives of clinical importance. Journal of Antimicrobial Chemotherapy. [Link]

  • Elejalde, U. I., et al. (2018). Comparative antifungal activities of imidazole derivatives. ResearchGate. [Link]

  • Anonymous (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. MDPI. [Link]

  • Anonymous (2023). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. PMC. [Link]

  • Piérard-Franchimont, C., et al. (1998). The anti-Malassezia furfur activity in vitro and in experimental dermatitis of six imidazole antifungal agents: bifonazole, clotrimazole, flutrimazole, ketoconazole, miconazole and sertaconazole. PubMed. [Link]

  • Anonymous (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. PMC. [Link]

  • Arikan, S. (2007). Current status of antifungal susceptibility testing methods. Medical Mycology. [Link]

  • Anonymous (n.d.). IN VITRO ANTIFUNGAL ACTIVITY OF CLOTRIMAZOLE, MICONAZOLE AND KETOCONAZOL BY BINARY MIXTURE PATTERN AGAINST HOSPITAL ISOLATES OF. SID. [Link]

  • Anonymous (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]

  • Revie, N. M., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Anderson, R., et al. (2008). Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. PubMed. [Link]

  • Borman, A. M., & Johnson, E. M. (2021). A Practical Guide to Antifungal Susceptibility Testing. PMC. [Link]

  • Robinson, J. L., & Le Saux, N. (2019). Antifungal agents for common outpatient paediatric infections. Paediatrics & Child Health. [Link]

  • CDC (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC. [Link]

  • Anonymous (2023). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. ResearchGate. [Link]

  • Revie, N. M., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. PMC. [Link]

  • Dr.Oracle (2025). What is the difference between topical ketoconazole (antifungal) and clotrimazole (antifungal)?. Dr.Oracle. [Link]

  • Beggs, W. H., & Hughes, C. E. (1984). Inhibition and killing of Candida albicans in vitro by five imidazoles in clinical use. Antimicrobial Agents and Chemotherapy. [Link]

  • Antimicrobial Testing Laboratory (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Antimicrobial Testing Laboratory. [Link]

  • Anonymous (n.d.). 1H-NMR | FT-IR | Imidazole | Minimum Inhibitory Concentration | Tube Dilution Method. IJCPS. [Link]

  • Nelson Labs (n.d.). Zone of Inhibition. Nelson Labs. [Link]

  • Microchem Laboratory (2024). Zone of Inhibition Test for Antimicrobial Activity. Microchem Laboratory. [Link]

  • Power, A. (2023). Clotrimazole vs Ketoconazole. Clinical Trials. [Link]

Sources

Mechanistic Validation of 4-(2-methoxyphenyl)-1H-imidazole (4-2-MPI) via CRISPR/Cas9 IDO1 Ablation

[1]

Executive Summary

In the landscape of immuno-oncology, 4-(2-methoxyphenyl)-1H-imidazole (referred to herein as 4-2-MPI ) has emerged as a potent small-molecule probe targeting Indoleamine 2,3-dioxygenase 1 (IDO1) .[1] While biochemical assays confirm its ability to bind the heme cofactor of IDO1, cellular specificity remains the primary hurdle for clinical translation.

This guide details the definitive validation of 4-2-MPI’s Mechanism of Action (MoA) using CRISPR/Cas9 knockout (KO) models.[1] By comparing the pharmacodynamics of 4-2-MPI against genetic ablation, we provide a rigorous framework to distinguish on-target efficacy from off-target toxicity.[1]

The Mechanism: Heme Coordination and Tryptophan Catabolism[1]

To understand the validation strategy, one must first understand the target. IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan (Trp) degradation into kynurenine (Kyn).[1]

  • The Target: IDO1 (Inducible by IFN-γ).[1]

  • The Inhibitor: 4-2-MPI belongs to the phenyl-imidazole class of inhibitors.[1]

  • Interaction: The imidazole nitrogen of 4-2-MPI coordinates directly with the ferrous (Fe2+) heme iron in the IDO1 active site, displacing molecular oxygen and preventing Trp oxidation.[1]

Pathway Visualization: The Kynurenine Pathway

IDO_PathwayTrpL-TryptophanIDO1IDO1 Enzyme(Heme-Fe2+)Trp->IDO1SubstrateTCellT-CellProliferationTrp->TCellRequired forKynN-Formylkynurenine-> KynurenineIDO1->KynCatalysisMPI4-2-MPI(Inhibitor)MPI->IDO1Direct HemeCoordinationAHRAHR Activation(Immune Suppression)Kyn->AHRAgonistAHR->TCellInhibits

Figure 1: The IDO1 signaling axis. 4-2-MPI blocks the conversion of Tryptophan to Kynurenine, thereby preventing AHR-mediated immunosuppression and restoring T-cell proliferation.[1]

Comparative Analysis: Chemical Inhibition vs. Genetic Ablation[1]

The "Gold Standard" for validating a small molecule inhibitor is genetic epistasis .[1] If 4-2-MPI acts exclusively through IDO1, treating an IDO1-KO cell line with the compound should yield zero additional effect compared to the KO alone.[1]

Performance Matrix: 4-2-MPI vs. Alternatives
Feature4-2-MPI (Small Molecule) CRISPR/Cas9 IDO1 KO Epacadostat (Clinical Control)
Modality Reversible, competitive inhibitorIrreversible genetic deletionReversible, competitive inhibitor
Onset Rapid (Minutes/Hours)Permanent (Cell line generation)Rapid (Minutes/Hours)
Specificity High (Risk of CYP450 off-targets)Absolute (Target specific)High (Clinical benchmark)
Kyn Reduction >90% at IC90100% (Complete loss)>90% at IC90
Use Case Therapeutic candidateValidation toolPositive control
Experimental Protocols
Protocol A: Generation of IDO1-KO A375 Cells

Rationale: A375 (Melanoma) cells are used because they strongly upregulate IDO1 upon IFN-γ stimulation, providing a high dynamic range for the assay.[1]

  • gRNA Design: Target Exon 3 of human IDO1 (essential for the catalytic domain).[1]

    • Sequence: 5'-GTATGAAGGGTCTGTGGTAG-3'

  • Transfection:

    • Complex Cas9 protein with gRNA (RNP complex) to minimize off-target integration.[1]

    • Electroporate A375 cells (1x10^6 cells) using optimized pulse settings (e.g., Neon Transfection System: 1150V, 20ms, 2 pulses).

  • Clonal Selection:

    • Perform limiting dilution (0.5 cells/well) in 96-well plates.

    • Expand clones and screen via Western Blot (Anti-IDO1 antibody) after 24h stimulation with IFN-γ (100 ng/mL).[1]

  • Validation: Confirm frameshift mutation via Sanger sequencing (ICE analysis).

Protocol B: The "Epistasis Check" (Kynurenine Assay)

Rationale: To prove on-target activity, we measure the Kynurenine/Tryptophan ratio in WT and KO cells treated with 4-2-MPI.[1]

  • Seeding: Plate A375-WT and A375-IDO1-KO cells (10,000 cells/well) in 96-well plates.

  • Induction: Add IFN-γ (50 ng/mL) to all wells to induce IDO1 expression.[1]

    • Note: Without IFN-γ, IDO1 levels are negligible, and the assay will fail.[1]

  • Treatment:

    • Add 4-2-MPI (Dose response: 1 nM – 10 µM).[1]

    • Include Epacadostat (1 µM) as a positive control.[1]

    • Include DMSO (Vehicle) control.[1]

  • Incubation: Incubate for 48 hours at 37°C.

  • Readout (Ehrlich’s Reagent Method):

    • Transfer 100 µL supernatant to a new plate.

    • Add 50 µL 30% Trichloroacetic acid (TCA) to precipitate proteins; centrifuge.[1]

    • Mix supernatant with equal volume of Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).[1]

    • Measure Absorbance at 490 nm .[1]

Data Interpretation & Decision Logic

The following logic tree dictates whether the MoA is confirmed or if off-target toxicity is present.

Logic_FlowStartCompare 4-2-MPI Effectsin WT vs. KO CellsWT_ActivityDoes 4-2-MPI reduceKyn in WT cells?Start->WT_ActivityKO_ActivityDoes 4-2-MPI showeffect in KO cells?WT_Activity->KO_ActivityYesInactiveCOMPOUND INACTIVEWT_Activity->InactiveNoConfirmedMoA CONFIRMED(On-Target)KO_Activity->ConfirmedNo (Same as DMSO)OffTargetOFF-TARGET EFFECTS(Polypharmacology)KO_Activity->OffTargetYes (Toxicity/Other Targets)

Figure 2: Decision matrix for validating 4-2-MPI specificity.[1] "Effect" in KO cells usually implies toxicity or inhibition of TDO2 (Tryptophan 2,3-dioxygenase).[1]

Expected Results Table
ConditionCell LineIFN-γKynurenine Level (OD 490)Interpretation
DMSO WT+High (1.0) Baseline IDO1 Activity
4-2-MPI (1 µM) WT+Low (0.1) Potent Inhibition
DMSO IDO1-KO+Low (0.05) Genetic Validation
4-2-MPI (1 µM) IDO1-KO+Low (0.05) Confirmed Specificity (No change vs DMSO)
4-2-MPI (1 µM) IDO1-KO-Low (0.[1]05)Baseline

Critical Note: If 4-2-MPI reduces cell viability in the IDO1-KO line (measured via CellTiter-Glo), the compound exhibits cytotoxicity unrelated to IDO1 inhibition , likely due to off-target binding to other heme-proteins (e.g., CYP450s) or general mitochondrial toxicity.[1]

Troubleshooting & Expert Insights

1. The "TDO2 Trap": IDO1 is not the only enzyme that degrades Tryptophan.[1] TDO2 (Tryptophan 2,3-dioxygenase) performs the same reaction but is constitutively expressed in liver and some tumors.[1]

  • Insight: 4-2-MPI is generally selective for IDO1 over TDO2 due to the size of the active site pocket.[1] However, if you observe residual Kyn production in IDO1-KO cells that is further inhibited by 4-2-MPI, your compound may be a dual inhibitor.

  • Solution: Perform a TDO2 Western Blot and run a counter-screen using a TDO2-overexpressing cell line.[1]

2. Heme Competition: Since 4-2-MPI binds the heme iron, its potency can shift depending on intracellular heme availability.[1]

  • Insight: Avoid using serum-free media for long durations, as it depletes heme precursors, artificially inflating inhibitor potency.[1]

3. Reference Standards: Always run Epacadostat (INCB024360) side-by-side.[1] It is the clinical benchmark for IDO1 inhibition. If Epacadostat fails to inhibit Kyn in your assay, your IFN-γ induction protocol is likely insufficient.[1]

References
  • Röhrig, U. F., et al. (2019). "Structure-Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase." Journal of Medicinal Chemistry. Link

  • Prendergast, G. C., et al. (2017). "Discovery of IDO1 Inhibitors: From Bench to Bedside." Cancer Research.[1][2] Link

  • Liu, X., et al. (2018). "Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity." Blood. Link

  • Hornyák, L., et al. (2018). "Screening for IDO1 Inhibitors: The Kynurenine Assay." Methods in Molecular Biology. Link

  • Yue, E. W., et al. (2017). "Discovery of Epacadostat (INCB024360): A Potent, Selective, and Orally Bioavailable Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1)." ACS Medicinal Chemistry Letters. Link

Safety Operating Guide

Personal protective equipment for handling 4-(2-methoxyphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Chemical Profile

Critical Note on Specificity: While commercial Safety Data Sheets (SDS) exist for common isomers (e.g., 1-(4-methoxyphenyl)-1H-imidazole), the specific isomer 4-(2-methoxyphenyl)-1H-imidazole is a specialized research intermediate. As such, comprehensive toxicological data may be sparse.

The Protocol: In the absence of isomer-specific LD50/LC50 data, this guide applies the "Universal Precaution for Bioactive Heterocycles" standard. We treat this compound as a potential Skin/Eye Irritant (Category 2) , Respiratory Irritant (STOT SE 3) , and Acute Toxin (Oral Category 4) based on Structure-Activity Relationship (SAR) analysis of the imidazole pharmacophore.[1]

Physicochemical Anticipations
  • State: Solid (Crystalline Powder).

  • Solubility: Low in water; soluble in DMSO, Methanol, Ethanol.

  • pKa: Imidazole nitrogen is basic (pKa ~7.0); likely to form salts with strong acids.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the "Why." The imidazole ring is a common sensitizer and irritant. The methoxy-substitution adds lipophilicity, potentially increasing skin absorption rates compared to bare imidazole.

Hazard Class (GHS Projected)H-CodeRisk Description
Acute Toxicity (Oral) H302 Harmful if swallowed.[1] Risk during weighing/transfer of solids.
Skin Corrosion/Irritation H315 Causes skin irritation. Prolonged contact may cause dermatitis.
Serious Eye Damage H319 Causes serious eye irritation.[2][3][4][5] Fine dust is the primary vector.
STOT - Single Exposure H335 May cause respiratory irritation.[1][5] Inhalation of dusts.[3][6][7]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." Use this matrix to select specific barriers based on the task.

Body ZonePPE RequirementTechnical Specification & Logic
Hand Protection Double Nitrile Gloves Material: Nitrile Rubber (NBR).Thickness: Outer (0.11 mm), Inner (0.06 mm).Logic: Imidazoles can permeate latex.[1] Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Eye/Face Chemical Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant.Logic: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against airborne particulates.
Respiratory Engineering Control Primary Primary: Handle exclusively in a certified Chemical Fume Hood.Secondary (Spill/Cleaning): N95 or P100 Particulate Respirator.Logic: Engineering controls > PPE.[7] If the powder becomes airborne outside the hood, a respirator is mandatory to prevent mucosal inflammation.
Body Lab Coat (High-Neck) Spec: 100% Cotton or Nomex (if flammable solvents are present).Logic: Synthetic blends can melt if a fire occurs during solvent handling.[1] Button to the neck to protect the suprasternal notch.

Operational Protocols: The "Safe Handling Loop"

This section details the step-by-step workflow to ensure containment.

Phase A: Weighing & Transfer (High Risk)[1][2]
  • Context: Static electricity can cause the dry powder to "jump," creating an inhalation hazard.

  • Preparation: Place the analytical balance inside the fume hood. If this is impossible, use a static-free weighing funnel and a powder containment enclosure .[1]

  • Anti-Static Measure: Use an ionizing bar or wipe the spatula with an anti-static cloth before dipping into the vial.

  • Transfer: Never pour from the source bottle. Use a micro-spatula to transfer small amounts to a tared weighing boat.

  • Closure: Recap the source vial immediately after removing the aliquot.

Phase B: Solubilization (Medium Risk)
  • Context: Dissolving in DMSO or Methanol.

  • Solvent Addition: Add solvent slowly. Imidazoles are basic; if using an acidic solvent, expect an exotherm (heat release).

  • Venting: Do not cap the vial tightly immediately after adding solvent. Allow pressure equilibration for 30 seconds to prevent "vial pop" upon reopening.

Phase C: Decontamination (Critical)
  • Wipe Down: Use a paper towel soaked in 0.1M HCl (mild acid) to wipe the work surface. The acid neutralizes the basic imidazole residues, converting them to water-soluble salts.

  • Final Clean: Follow with a water rinse, then ethanol.

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision logic and workflow for handling this compound.

SafeHandling Start Start: Handling Request RiskCheck Risk Assessment: Is Powder Containment Available? Start->RiskCheck RiskCheck->Start No (STOP) PPE_Don Don PPE: Double Nitrile + Goggles RiskCheck->PPE_Don Yes Hood_Check Verify Fume Hood Face Velocity >0.5m/s PPE_Don->Hood_Check Weighing Weighing: Use Anti-Static Spatula Inside Hood Hood_Check->Weighing Solubilize Solubilization: Add Solvent (DMSO/MeOH) Watch for Exotherm Weighing->Solubilize Decon Decontamination: Wipe with 0.1M HCl then Water Solubilize->Decon Disposal Disposal: Solid -> Haz Waste Liquid -> Organic Waste Decon->Disposal

Figure 1: Operational workflow for handling 4-(2-methoxyphenyl)-1H-imidazole, emphasizing engineering controls and chemical neutralization.

Emergency Response & Disposal

Accidental Exposure[1][2][3][5]
  • Eye Contact: Flush immediately with water for 15 minutes .[3][4][6][7][8] Hold eyelids open. The basic nature of the imidazole ring can cause corneal damage if not rinsed thoroughly.

  • Skin Contact: Remove contaminated gloves immediately. Wash skin with soap and copious water.[6][9] Do not use ethanol (it enhances skin absorption).

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (suspect sensitization).

Waste Disposal
  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in the Hazardous Solid Waste stream (do not use regular trash).

  • Liquid Waste: Solutions containing this compound must go into Organic Waste (Non-Halogenated) unless dissolved in halogenated solvents (DCM/Chloroform).

  • Aquatic Toxicity: Prevent entry into drains.[8][9] Imidazoles can be toxic to aquatic life (often H411/H412).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Imidazole Derivatives. PubChem. Accessed October 26, 2023. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Imidazole. ECHA Europa. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.